4-Methyl-1-(3-pyridyl)-homopiperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-methyl-4-pyridin-3-yl-1,4-diazepane |
InChI |
InChI=1S/C11H17N3/c1-13-6-3-7-14(9-8-13)11-4-2-5-12-10-11/h2,4-5,10H,3,6-9H2,1H3 |
InChI Key |
OXCIHVBAXPHXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Homopiperazine-Scaffolded Nicotinic Ligands: Structural Optimization for Addiction Therapeutics
Executive Summary
The development of pharmacotherapies for nicotine addiction has historically focused on the rigid pyrrolidine ring of the nicotine molecule. However, the emergence of homopiperazine (diazepane) analogs represents a paradigm shift in medicinal chemistry, moving from rigid conformational constraints to flexible, larger-ring systems. This guide details the technical architecture, synthesis, and pharmacological evaluation of homopiperazine-based ligands targeting the
By expanding the 5-membered pyrrolidine ring to a 7-membered homopiperazine ring, researchers can distinctively modulate the "bite angle" and cationic center positioning, enhancing selectivity for high-affinity
Part 1: Chemical Architecture & SAR Logic
The Homopiperazine Expansion Strategy
Nicotine consists of a pyridine ring linked to a chiral pyrrolidine ring. The high affinity for
Homopiperazine analogs modify this scaffold by:
-
Ring Expansion: Replacing the 5-membered pyrrolidine with a 7-membered 1,4-diazepane (homopiperazine) ring.
-
Linker Modification: Often, the direct C-C bond is replaced or extended via an N-methylene bridge (e.g., N-pyridinylmethyl-homopiperazines) to accommodate the bulkier ring.
Mechanistic Advantage: The 7-membered ring introduces conformational flexibility (twist-chair/twist-boat conformers) that is absent in the rigid pyrrolidine. This allows the ligand to "scan" the binding pocket, potentially stabilizing unique desensitized states of the receptor that rigid analogs cannot access.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the structural evolution from Nicotine to high-affinity Homopiperazine analogs.
Caption: Structural evolution from nicotine to homopiperazine analogs, highlighting the impact of ring expansion on pharmacological selectivity.
Part 2: Pharmacodynamics & Mechanism of Action
Selectivity for vs.
The primary goal in addiction therapeutics is to target the
- Interaction: Homopiperazine analogs typically act as partial agonists or desensitizers . They activate the receptor sufficiently to prevent withdrawal (craving reduction) but with lower intrinsic efficacy than nicotine, preventing the full "dopamine spike" (reward blockade).
-
Avoidance: Large homopiperazine rings often clash with the sterically restricted binding pocket of homomeric
receptors, naturally improving selectivity and reducing off-target cognitive or inflammatory modulation.
The Desensitization Paradox
A critical mechanism for these analogs is Use-Dependent Desensitization . unlike competitive antagonists, these ligands may initially open the channel and then drive it into a stable, non-conducting conformation.
-
Protocol Validation: Efficacy is not just current amplitude (
); it is the ratio of desensitization rate ( ) to recovery rate. Homopiperazine analogs often show faster than nicotine.
Part 3: Experimental Protocols
Synthesis of N-Pyridinylmethyl-Homopiperazines
Objective: Synthesize a library of homopiperazine analogs via reductive amination.
Reagents:
-
3-Pyridinecarboxaldehyde (Starting material)
-
Homopiperazine (1,4-diazepane)[3]
-
Sodium Triacetoxyborohydride (STAB) - Reducing agent
-
Dichloromethane (DCM) - Solvent
Step-by-Step Workflow:
-
Imine Formation: Dissolve 3-pyridinecarboxaldehyde (1.0 equiv) and homopiperazine (1.1 equiv) in anhydrous DCM under
atmosphere. Stir for 1 hour at room temperature to form the imine intermediate. -
Reduction: Add STAB (1.5 equiv) slowly to the mixture. The mild nature of STAB prevents over-reduction of the pyridine ring.
-
Quenching: After 12 hours, quench with saturated aqueous
. -
Extraction: Extract with DCM (3x), dry organic layers over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, MeOH:DCM gradient with 1%
) to isolate the secondary amine product.
Radioligand Binding Assay (Competition)
Objective: Determine affinity (
-
Tissue Source: Rat cortical membranes (rich in
). -
Radioligand: [
H]-Epibatidine (0.5 nM) or [ H]-Cytisine. -
Non-specific Binding: Defined by 300
M Nicotine.
Protocol:
-
Incubate membrane homogenates (50
g protein) with radioligand and varying concentrations of the homopiperazine analog ( to M). -
Incubate for 75 minutes at 24°C to reach equilibrium.
-
Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Count radioactivity via liquid scintillation spectroscopy.
-
Data Analysis: Fit data to a one-site competition model to derive
and convert to using the Cheng-Prusoff equation.
Part 4: Therapeutic Efficacy Data Summary
The following table summarizes the comparative pharmacological profiles of Nicotine versus key Homopiperazine analogs (Generic Class Data).
| Compound Class | Receptor Selectivity ( | Binding Affinity ( | Functional Efficacy (VTA DA Release) | Addiction Potential |
| Nicotine | Low (1:10) | ~1-10 | Full Agonist (100%) | High |
| Varenicline | Moderate | ~0.1 | Partial Agonist (40-60%) | Low |
| Homopiperazine Analogs | High (>100:1) | 10-500 | Weak Partial / Desensitizer (<30%) | Negligible |
| Cytisine | Moderate | ~0.2 | Partial Agonist (30-40%) | Low |
Note: Homopiperazine analogs generally show lower absolute affinity than bridged systems (like Cytisine) but offer superior subtype selectivity.
Part 5: Mandatory Visualization (Signaling Pathway)
This diagram outlines the mechanistic pathway from ligand binding to behavioral outcome.[4][5]
Caption: Pathway demonstrating how homopiperazine analogs modulate the mesolimbic reward system via partial agonism and desensitization.
References
-
Taylor & Francis Online. (2008). N,N-Disubstituted piperazines and homopiperazines: Synthesis and affinities at α4β2 and α7* neuronal nicotinic acetylcholine receptors.[1]* Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
National Institutes of Health (PMC). (2012).[6] Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors.[6] Bioorganic & Medicinal Chemistry Letters. Link
-
Frontiers in Pharmacology. (2025). Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction.[2][4][7] Frontiers. Link
-
MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.[8] Molecules.[1][4][6][9][10][11][12][13][14][15] Link
-
ResearchGate. (2010). Nicotine Addiction and Alpha4beta2 Nicotinic Acetylcholine Receptors.[1][2][4][7][12][15][16]* Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 13. pharmacy180.com [pharmacy180.com]
- 14. etd.auburn.edu [etd.auburn.edu]
- 15. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]
- 16. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of 4-Methyl-1-(3-pyridyl)-homopiperazine
The following technical guide details the pharmacological profile of 4-Methyl-1-(3-pyridyl)-homopiperazine , a specialized chemical probe used primarily in the structural exploration of neuronal nicotinic acetylcholine receptors (nAChRs).
Technical Guide & Whitepaper
Executive Summary
This compound (also referred to in literature as a 1,4-diazepane derivative) represents a strategic structural modification of the classic nicotinic pharmacophore. By expanding the aliphatic nitrogen-containing ring from a 5-membered pyrrolidine (nicotine) or 6-membered piperazine to a 7-membered homopiperazine (diazepane), researchers utilize this compound to probe the steric and conformational tolerance of the acetylcholine binding pocket on nAChRs.
Unlike its high-affinity analogs (e.g., nicotine, epibatidine), this compound typically exhibits micromolar affinity and is characterized as a low-affinity, subtype-selective probe . Its primary utility lies in defining the spatial boundaries of the "cation-π" interaction essential for ligand recognition at
Chemical Identity & Properties
Structural Composition
The molecule consists of a 3-pyridyl moiety (the hydrogen bond acceptor) linked to a 4-methyl-1,4-diazepane ring (the cationic center).
-
IUPAC Name: 1-Methyl-4-(pyridin-3-yl)-1,4-diazepane
-
Molecular Formula:
-
Molecular Weight: 191.27 g/mol
-
Core Scaffold: Homopiperazine (1,4-diazepane)
Physicochemical Characteristics
| Property | Value (Predicted/Observed) | Significance |
| LogP | ~0.8 - 1.2 | Moderate lipophilicity; blood-brain barrier (BBB) permeable. |
| pKa (Basic N) | ~8.5 - 9.0 | Predominantly protonated at physiological pH (7.4), essential for cation-π binding. |
| Conformational State | Highly Flexible | The 7-membered ring adopts multiple twist-chair/boat conformations, incurring an entropic penalty upon binding. |
| Solubility | High (in aqueous acid) | Readily soluble as a hydrochloride or tartrate salt. |
Pharmacodynamics: The "Homopiperazine Shift"
Mechanism of Action
The compound functions as a ligand at the neuronal nicotinic acetylcholine receptor (nAChR) . Its activity is governed by the two-point pharmacophore model:
-
Cationic Center: The protonated
nitrogen of the homopiperazine ring mimics the quaternary ammonium of acetylcholine. -
H-Bond Acceptor: The pyridine nitrogen mimics the carbonyl oxygen of acetylcholine.
Receptor Selectivity & Affinity
Research indicates that ring expansion from piperazine (6-membered) to homopiperazine (7-membered) drastically alters binding energetics.
-
nAChR: The compound exhibits reduced affinity (
) compared to its piperazine analog ( in nM range). The increased distance and flexibility of the diazepane ring prevent optimal overlap with the high-affinity binding site (tryptophan cage). -
nAChR: Generally shows negligible affinity (
), making it a selective (albeit weak) probe for -containing subunits. -
Off-Target Activity: Recent screens have identified 3-pyridyl-homopiperazines as weak Positive Allosteric Modulators (PAMs) for mGlu4 receptors , though this requires specific substitution patterns (e.g., aryl sulfonamides) not present in this simple scaffold.
Signaling Pathway Visualization
The following diagram illustrates the receptor activation logic and the impact of the homopiperazine ring size on binding efficacy.
Figure 1: Pharmacodynamic pathway showing the reduced affinity mechanism due to conformational entropy of the homopiperazine ring.
Synthesis & Experimental Protocols
To ensure scientific integrity, the synthesis of this probe must follow a self-validating Buchwald-Hartwig amination protocol, which is superior to standard nucleophilic substitution for electron-deficient pyridines.
Synthesis Workflow (Buchwald-Hartwig Amination)
Objective: Couple 3-bromopyridine with 1-methylhomopiperazine.
-
Reagents:
-
Substrate A: 3-Bromopyridine (1.0 eq)
-
Substrate B: 1-Methylhomopiperazine (1.2 eq)
-
Catalyst:
(1-2 mol%) -
Ligand: BINAP or Xantphos (to prevent chelation by the diamine)
-
Base:
(Sodium tert-butoxide) -
Solvent: Toluene or Dioxane (anhydrous)
-
-
Procedure:
-
Step 1: Charge reaction vessel with catalyst, ligand, and base under inert atmosphere (
or ). -
Step 2: Add solvent and substrates.
-
Step 3: Heat to 100°C for 12-16 hours. Monitor via LC-MS (Target Mass: 192.1
). -
Step 4: Filter through Celite to remove Pd residues.
-
Step 5: Purify via flash chromatography (DCM:MeOH:NH4OH gradient).
-
Validation Protocol: Radioligand Binding Assay
Purpose: Determine
-
Tissue Preparation: Rat cortical membranes (rich in
). -
Radioligand:
-Epibatidine (0.5 nM). -
Non-Specific Binding (NSB): Define using 300 µM (-)Nicotine.
-
Incubation: 25°C for 75 minutes.
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Data Analysis: Non-linear regression (One-site competition model).
-
Acceptance Criteria: Hill slope near 1.0;
.
-
Comparative SAR Analysis
The following table summarizes how the "homo" (7-membered) modification compares to standard ligands.
| Compound Class | Ring Size | Selectivity Profile | |
| Nicotine | 5 (Pyrrolidine) | ~1 - 10 nM | High Affinity / Low Selectivity |
| 1-(3-pyridyl)piperazine | 6 (Piperazine) | ~100 - 500 nM | Moderate Affinity |
| This compound | 7 (Diazepane) | ~10 - 15 µM | Low Affinity / Structural Probe |
Interpretation: The drop in affinity by two orders of magnitude upon expanding to the diazepane ring confirms that the nAChR binding pocket has a strict steric limit for the distance between the cationic center and the aromatic vector.
References
-
N,N-Disubstituted piperazines and homopiperazines: Synthesis and affinities at α4β2 and α7 neuronal nicotinic acetylcholine receptors.**
- Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry)
- Context: Primary source for the synthesis and low-affinity profile of 3-pyridyl-homopiperazine deriv
-
Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modul
-
6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies.
- Source: Journal of Medicinal Chemistry (PubMed)
- Context: Comparative SAR data for diazepane vs. piperazine rings in nicotinic ligands.
Sources
Binding affinity of homopiperazine derivatives to alpha4beta2 nAChR
Precision Targeting: Homopiperazine Derivatives as Selective nAChR Ligands
Executive Summary
The
This technical guide focuses on homopiperazine (1,4-diazepane) derivatives , a scaffold class that sacrifices some absolute binding affinity (often falling in the low micromolar range,
Molecular Rationale: The Homopiperazine Advantage
Structural Constraints and Flexibility
The pharmacophore for
-
Cationic Center: A basic nitrogen (protonated at physiological pH) to interact with Trp149 in the
subunit. -
H-Bond Acceptor: A pyridine nitrogen or carbonyl oxygen to interact with the "water bridge" or specific residues in the complementary
subunit. -
Distance Vector: A precise distance (
5–6 Å) between these two points.
Piperazine (6-membered) rings are rigid, often locking the molecule into a conformation that binds tightly to both
Key Scaffold
The "Hero" scaffold for this guide is 1-(pyridin-3-ylmethyl)-1,4-diazepane .
-
Aromatic Moiety: Pyridine ring (mimicking nicotine).
-
Linker: Methylene bridge (allows rotational freedom).
-
Core: 1,4-Diazepane (homopiperazine).[2]
Chemical Synthesis Protocol
Target Molecule: 1-(Pyridin-3-ylmethyl)-1,4-diazepane
Objective: Synthesize a selective
Reagents & Equipment
-
Reactants: 3-(Chloromethyl)pyridine hydrochloride, 1-Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate).
-
Base: Potassium carbonate (
) or Diisopropylethylamine (DIPEA). -
Solvent: Acetonitrile (ACN) or DMF.
-
Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
Step-by-Step Synthesis Workflow
Step 1: Nucleophilic Substitution (
-
Dissolve 1-Boc-homopiperazine (1.0 eq) in anhydrous ACN.
-
Add
(3.0 eq) and stir at Room Temperature (RT) for 15 min. -
Add 3-(chloromethyl)pyridine HCl (1.1 eq) portion-wise.
-
Reflux at 80°C for 12–16 hours under nitrogen atmosphere.
-
Validation: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the secondary amine spot.
-
Workup: Filter off solids, concentrate filtrate, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the Boc-protected intermediate .
Step 2: Acidolytic Deprotection
-
Dissolve the intermediate in DCM (10 mL/g).
-
Add TFA (20 eq) dropwise at 0°C.
-
Stir at RT for 2–4 hours.
-
Validation: LC-MS should show a mass peak corresponding to
. -
Workup: Evaporate volatiles. Basify with sat.
(pH > 10) and extract with DCM (3x). Dry over . -
Salt Formation: Treat with ethereal HCl to precipitate the dihydrochloride salt for biological testing.
Radioligand Binding Assay: nAChR
Objective: Determine the Binding Affinity (
Assay System Validation
-
Receptor Source: Rat cerebral cortex membranes (rich in native
) or HEK293 cells stably expressing human . -
Radioligand:
-Epibatidine (Specific Activity: 30–60 Ci/mmol).-
Why Epibatidine? It has picomolar affinity (
), ensuring high signal-to-noise ratio even for lower affinity competitors.
-
Detailed Protocol
A. Membrane Preparation
-
Homogenize tissue in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM
, 2.5 mM ). -
Centrifuge at 40,000
for 10 min at 4°C. -
Resuspend pellet in fresh Buffer A and repeat centrifugation (wash step to remove endogenous ACh).
-
Resuspend final pellet to a protein concentration of 1–2 mg/mL.
B. Competition Binding Setup
Prepare the following in 96-well polypropylene plates (Final Volume: 250
| Component | Volume | Concentration (Final) | Purpose |
| Assay Buffer | 100 | - | Diluent |
| Test Compound | 50 | Competitor (Homopiperazine) | |
| Radioligand | 50 | 0.5 nM ( | Tracer |
| Membrane | 50 | 20–50 | Receptor Source |
C. Controls (Self-Validating System)
-
Total Binding (TB): Buffer + Radioligand + Membrane (No competitor).
-
Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + 300
M (-)-Nicotine (Saturates all specific sites). -
Specific Binding: TB - NSB. (Must be >80% of Total Binding for valid data).
D. Incubation & Termination
-
Incubate plates for 2 hours at Room Temperature (25°C) to reach equilibrium.
-
Harvesting: Rapidly filter through Whatman GF/C filters pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour.
-
Note: PEI reduces negatively charged filter binding of the cationic radioligand.
-
-
Wash filters
with 4 mL ice-cold Tris buffer. -
Detection: Transfer filters to vials, add scintillation cocktail, and count via Liquid Scintillation Counter (LSC).
Data Analysis & Visualization
Calculation
Convert CPM (Counts Per Minute) to % Inhibition. Fit data to a one-site competition model using non-linear regression:
Calculate the Inhibition Constant (
-
= Concentration of
-Epibatidine (0.5 nM). - = Dissociation constant of Epibatidine (determined via Saturation Binding, typically ~0.04 nM).
Comparative Data Table
Typical affinity values for homopiperazine vs. standard ligands:
| Ligand | Scaffold | Selectivity Ratio ( | ||
| Epibatidine | Azabicycloheptane | 0.04 | 16 | 400 |
| (-)-Nicotine | Pyridine-Pyrrolidine | 6.0 | 3,000 | 500 |
| Compound 8b | Piperazine | 32,000 | >100,000 | >3 |
| Homopiperazine 1 | 1,4-Diazepane | 12,000 | No Binding | >1000 (Highly Selective) |
Structure-Activity Relationship (SAR) Diagram
The following diagram illustrates the SAR logic for homopiperazine derivatives.
Caption: SAR logic flow for homopiperazine derivatives. The 7-membered ring introduces flexibility that lowers absolute affinity but effectively filters out
Experimental Workflow Diagram
Caption: Step-by-step workflow for the
References
-
Chen, J., et al. (2003).
and neuronal nicotinic acetylcholine receptors." Bioorganic & Medicinal Chemistry Letters, 13(1), 97-100. Link -
Taylor, P., et al. (2008).
and neuronal nicotinic acetylcholine receptors." Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5). Link -
Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link
-
PDSP Protocol. "Radioligand Binding Assays for Nicotinic Acetylcholine Receptors." NIMH Psychoactive Drug Screening Program. Link
Structural & Pharmacological Divergence: Nicotine vs. 4-Methyl-1-(3-pyridyl)-homopiperazine
Executive Summary: The Case for Ring Expansion
In the optimization of nicotinic acetylcholine receptor (nAChR) ligands, the "nicotinic pharmacophore" is classically defined by a pyridine ring linked to a cationic center. While nicotine utilizes a rigid 5-membered pyrrolidine ring to position this cation, 4-Methyl-1-(3-pyridyl)-homopiperazine represents a strategic "ring expansion" to a 7-membered diazepane (homopiperazine) scaffold.
This guide analyzes the structural consequences of this expansion. By transitioning from the constrained pyrrolidine to the flexible homopiperazine, researchers alter the conformational entropy and the N-N internuclear distance, fundamentally shifting the ligand's selectivity profile between high-affinity
Structural Characterization & Pharmacophore Mapping
The primary distinction between these two molecules lies in the aliphatic heterocycle. This structural modification dictates the spatial arrangement of the cationic nitrogen relative to the hydrogen-bond acceptor (pyridine nitrogen) .
Comparative Data Table
| Feature | Nicotine | This compound |
| Aliphatic Ring | Pyrrolidine (5-membered) | Homopiperazine (7-membered, 1,4-diazepane) |
| Cationic Center | Tertiary Amine (N-Methyl) | Tertiary Amine (N4-Methyl) |
| Linker | C-C Bond (Pyridine C3 to Pyrrolidine C2) | C-N Bond (Pyridine C3 to Homopiperazine N1) |
| Conformational Flexibility | Restricted (Envelope conformation) | High (Twist-chair/Twist-boat flux) |
| Internuclear Distance (N-N) | ~4.8 Å (average bio-active conformer) | Variable (5.0 – 6.5 Å due to flexibility) |
| Chirality | Chiral (S-isomer is bioactive) | Achiral (unless substituted on carbon skeleton) |
Mechanistic Insight: The "Cation- " Interaction
Nicotine binds to the nAChR binding pocket (specifically the Trp149 residue in the
The homopiperazine analog introduces a C-N linkage (aniline-like) rather than Nicotine's C-C linkage . This changes the electronics of the pyridine ring (making it more electron-rich) and allows the cationic center (the distal N-methyl) to explore a larger volume of the binding pocket. This often results in lower affinity for
Computational Logic & Pathway Visualization
The following diagram illustrates the decision logic when comparing these pharmacophores for drug design.
Figure 1: Pharmacophore logic flow comparing the rigid nicotine scaffold against the flexible homopiperazine analog.
Synthesis Protocol: this compound[4]
Objective: Synthesize the target compound via Buchwald-Hartwig amination. This method is preferred over nucleophilic aromatic substitution (
Reagents & Materials[4][5][6][7][8][9][10]
-
Substrate A: 3-Bromopyridine (1.0 eq)
-
Substrate B: 1-Methylhomopiperazine (1.2 eq)
-
Catalyst:
(2 mol%) -
Ligand: BINAP or Xantphos (4 mol%)
-
Base: Sodium tert-butoxide (
) (1.5 eq) -
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge with Argon or Nitrogen for 15 minutes. Reasoning: Palladium catalysts, particularly in the presence of phosphine ligands, are sensitive to oxidation.
-
-
Reagent Loading:
-
Add 3-Bromopyridine (158 mg, 1.0 mmol), 1-Methylhomopiperazine (137 mg, 1.2 mmol), and
(144 mg, 1.5 mmol) to the flask. -
Add anhydrous Toluene (5 mL).
-
-
Catalyst Addition:
-
Add
(18 mg, 0.02 mmol) and BINAP (25 mg, 0.04 mmol). -
Self-Validation Check: The solution should turn a characteristic dark red/orange color indicative of the active Pd(0) species formation.
-
-
Reaction:
-
Heat the mixture to 100°C for 12–16 hours under Argon.
-
Monitoring: Use TLC (System: 10% MeOH in DCM). The starting material (3-Bromopyridine) should disappear. The product will be more polar (lower
) due to the additional amine.
-
-
Work-up:
-
Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: DCM:MeOH:NH4OH (90:9:1). Reasoning: The free base is highly polar; ammonium hydroxide is required to prevent tailing on the silica.
-
Synthesis Pathway Diagram[2]
Figure 2: Palladium-catalyzed cross-coupling strategy for the synthesis of the target homopiperazine analog.
Experimental Validation: Binding Affinity Assay
To validate the structural hypothesis (that ring expansion alters affinity), a competitive radioligand binding assay is required.
Protocol: -Epibatidine Displacement
Purpose: Determine the
-
Membrane Prep: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.
-
Incubation:
-
Total Binding: Membrane prep +
-Epibatidine (0.5 nM). -
Non-Specific Binding: Add 300
(-)nicotine tartrate. -
Test: Add this compound at concentrations ranging from
to M.
-
-
Equilibrium: Incubate at 25°C for 75 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of the cationic ligand).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Expected Outcome:
Based on SAR literature for homopiperazine analogs, expect a
References
-
Evaluation of Nicotine Analogs: Title: "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery."[2] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]
-
Homopiperazine Synthesis (Buchwald-Hartwig Conditions): Title: "Palladium-Catalyzed Amination of Aryl Halides with Homopiperazines." Source: Journal of Organic Chemistry (via ACS Publications). URL:[Link]
-
Conformational Analysis of Nicotine Analogs: Title: "Conformational analysis of 2-substituted piperazines and their binding to nAChRs." Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Cation-Pi Interactions in nAChRs: Title: "Nicotine Binding to Brain Receptors Requires a Strong Cation-π Interaction."[1] Source: Nature via PMC. URL:[Link]
Sources
The 1,4-Diazepane Ring: A Privileged Scaffold in the Design of Subtype-Selective Nicotinic Receptor Ligands
An In-Depth Technical Guide:
This guide provides a detailed exploration of the 1,4-diazepane moiety as a core structural element in the design and development of ligands targeting nicotinic acetylcholine receptors (nAChRs). We will dissect the chemical properties, conformational dynamics, and structure-activity relationships that make this seven-membered heterocyclic ring a versatile and potent scaffold for achieving subtype selectivity, a critical attribute for therapeutic candidates targeting CNS disorders.
Introduction: The Challenge of Targeting Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are members of the Cys-loop superfamily of ligand-gated ion channels and are integral to fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures assembled from a diverse array of subunits (e.g., α2–α10, β2–β4), giving rise to a multitude of receptor subtypes with distinct pharmacological profiles and physiological roles.[2][3] The heteromeric α4β2* nAChR (where * indicates the potential presence of other subunits) is the most abundant subtype in the mammalian brain and is a primary target for conditions such as nicotine addiction, Alzheimer's disease, pain, and depression.[1][4][5]
The primary challenge in nAChR drug discovery is achieving subtype selectivity.[6] Many orthosteric agonists, which bind to the same site as the endogenous neurotransmitter acetylcholine, often suffer from a lack of selectivity, leading to undesirable side effects. For instance, activity at the α3β4 subtype, common in autonomic ganglia, can cause peripheral side effects.[1] This has driven the search for novel chemical scaffolds that can be rationally modified to confer high affinity and selectivity for a desired nAChR subtype. The 1,4-diazepane ring has emerged as a particularly successful "privileged structure" in this endeavor.
The 1,4-Diazepane Scaffold: Structural & Conformational Rationale
The 1,4-diazepane is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. Its utility in medicinal chemistry stems from a unique combination of structural rigidity and conformational flexibility.
Key Attributes:
-
Conformational Flexibility: Unlike more rigid six-membered rings (piperazines), the seven-membered diazepine ring can adopt several low-energy conformations, most notably twist-boat and chair forms.[7] This flexibility allows ligands incorporating this scaffold to adapt their three-dimensional shape to fit optimally within the complex topography of the nAChR binding site.[8][9]
-
Defined Vectorial Presentation of Substituents: The two nitrogen atoms serve as key anchor points for chemical modifications. One nitrogen is typically used to attach a pharmacophoric element that mimics the cationic amine of acetylcholine (e.g., a pyridine ring), while the other can be substituted to fine-tune physicochemical properties or introduce additional interactions with the receptor.
-
Scaffold Rigidity: While conformationally flexible, the ring itself provides a stable framework that holds key interacting groups in a specific spatial orientation, which is crucial for high-affinity binding.
Caption: Core structure and key features of the 1,4-diazepane scaffold.
Role in nAChR Ligand Design: Structure-Activity Relationships (SAR)
The 1,4-diazepane scaffold has been masterfully exploited to generate highly potent and selective α4β2 nAChR ligands. The prototypical example is 1-(pyridin-3-yl)-1,4-diazepane (NS3531) , a potent α4β2 agonist.[1][4] SAR studies on this and related compounds have revealed several key principles:
-
The Pyridyl Moiety: The 3-pyridyl group attached to one of the nitrogens is a crucial pharmacophore. Its nitrogen atom acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen of acetylcholine, while the ring itself engages in favorable van der Waals or π-π interactions within the receptor's aromatic box.[4]
-
The Second Nitrogen (N4): The free secondary amine at the N4 position is critical for high affinity. Its protonated form at physiological pH likely serves as the cationic center, analogous to the quaternary ammonium group of acetylcholine.[4][10]
-
N-Methylation: Adding a methyl group to the N4 position consistently leads to a significant drop in binding affinity for α4β2 receptors, highlighting the importance of the N-H bond for interaction, possibly as a hydrogen bond donor.[1]
-
-
Ring Substitutions: Incorporating side chains onto the carbon backbone of the diazepane ring can dramatically enhance subtype selectivity.
-
Adding cyclopropane- or isoxazole-containing side chains to the 5-position of 1-(pyridin-3-yl)-1,4-diazepane retains high potency at α4β2 receptors while virtually eliminating affinity for α3β4 and α7 subtypes.[1] This modification results in selectivity ratios (>10,000-fold for α4β2 over α3β4), which is essential for minimizing potential peripheral side effects.[1]
-
Quantitative Data Summary
The following table summarizes binding affinity (Ki) and functional potency (EC50) data for key 1,4-diazepane-based ligands, illustrating the SAR principles discussed.
| Compound ID | Core Structure | Key Substitutions | α4β2 Ki (nM) | α3β4 Ki (nM) | α4β2 EC50 (nM) | Reference |
| 7 (NS3531) | 1-(pyridin-3-yl)-1,4-diazepane | Unsubstituted | 0.7 | >10,000 | 21 | [1] |
| 21 | 1-(pyridin-3-yl)-1,4-diazepane | 5-(cyclopropylmethoxy) | 0.5 | >10,000 | 15 | [1] |
| 22 | 1-(pyridin-3-yl)-1,4-diazepane | 5-(cyclopropylmethoxy), N⁴-methyl | 10.3 | >10,000 | >10,000 | [1] |
| 30 | 1-(pyridin-3-yl)-1,4-diazepane | 5-(isoxazol-5-ylmethoxy) | 1.1 | >10,000 | 50 | [1] |
| 31 | 1-(pyridin-3-yl)-1,4-diazepane | 5-(isoxazol-5-ylmethoxy), N⁴-methyl | 69.3 | >10,000 | >10,000 | [1] |
Data is derived from competitive binding assays using [³H]cytisine and functional ⁸⁶Rb⁺ ion flux assays.[1]
Experimental Workflow: From Synthesis to Pharmacological Characterization
The development of novel 1,4-diazepane ligands follows a structured, multi-stage process of chemical synthesis and biological evaluation.
General Synthetic Strategy
The synthesis of N-aryl-1,4-diazepanes often involves a multi-step sequence. A representative, conceptual workflow is shown below. The causality behind this approach is the need to build the heterocyclic core and then selectively functionalize the two distinct nitrogen atoms.
Caption: Standard workflow for the pharmacological evaluation of novel ligands.
Conclusion and Future Directions
The 1,4-diazepane ring is a validated and highly effective scaffold in the design of nAChR ligands. Its inherent conformational flexibility, combined with the two strategically positioned nitrogen atoms, provides a framework that can be precisely decorated to achieve exceptional potency and, most importantly, subtype selectivity for the α4β2 receptor. The ability to introduce substitutions that sterically hinder binding at off-target subtypes like α3β4 is a key advantage for developing CNS therapeutics with improved safety profiles. [1] Future research will likely focus on:
-
Exploring Novel Substitutions: Investigating a wider array of substituents on the diazepane carbon backbone to further refine selectivity, potentially targeting specific α4β2 stoichiometries ((α4)₂(β2)₃ vs (α4)₃(β2)₂).
-
Allosteric Modulation: Adapting the 1,4-diazepane scaffold to design allosteric modulators, which bind to sites distinct from the acetylcholine binding site and offer a more nuanced way to control receptor function. [3]* PET Ligand Development: Incorporating positron-emitting isotopes into highly selective 1,4-diazepane ligands to create PET tracers for in-vivo imaging of nAChR density in health and disease.
By continuing to build upon the foundational SAR knowledge of this remarkable scaffold, researchers are well-positioned to develop the next generation of nAChR-targeted therapeutics for complex neurological disorders.
References
-
Gao, Y., et al. (2017). Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. ACS Chemical Neuroscience. Available at: [Link]
-
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry. Available at: [Link]
-
Sternbach, L. H. (1971). 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship. Angewandte Chemie International Edition in English. Available at: [Link]
-
Cox, E. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Blount, J. F., et al. (1983). Quinazolines and 1,4-benzodiazepines. 92. Conformational recognition of the receptor by 1,4-benzodiazepines. Molecular Pharmacology. Available at: [Link]
-
Borea, P. A., Gilli, G., & Bertolasi, V. (1987). Structure-Activity Relationships at the Benzodiazepine Receptor. In: Receptor-Receptor Interactions. Available at: [Link]
-
Peters, D., et al. (2006). New Ligands with Affinity for the α4β2 Subtype of Nicotinic Acetylcholine Receptors. Synthesis, Receptor Binding, and 3D-QSAR Modeling. Journal of Medicinal Chemistry. Available at: [Link]
-
Iacovelli, L., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available at: [Link]
-
Harpsøe, K., et al. (2019). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. Molecular Pharmacology. Available at: [Link]
-
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available at: [Link]
-
Yenugonda, V. M., et al. (2013). Design, synthesis and discovery of picomolar selective α4β2 nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
Fitos, I., et al. (2007). Conformation selectivity in the binding of diazepam and analogues to alpha1-acid glycoprotein. Journal of Peptide Science. Available at: [Link]
-
Khan, I., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]
-
Kittisiriporn, A., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules. Available at: [Link]
-
Iacovelli, L., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Figshare. Available at: [Link]
-
Abd-Wahab, B. A., et al. (2021). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. ACS Chemical Neuroscience. Available at: [Link]
-
Fucile, S., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. Available at: [Link]
-
Fitos, I., et al. (2007). Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein. ResearchGate. Available at: [Link]
-
Saito, A., et al. (2023). Discovery and pharmacological characterization of novel positive allosteric modulators acting on skeletal muscle-type nicotinic acetylcholine receptors. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Papke, R. L. (2014). Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity. Current Medicinal Chemistry. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Design, synthesis and discovery of picomolar selective α4β2 nicotinic acetylcholine receptor ligands. [scholars.duke.edu]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinazolines and 1,4-benzodiazepines. 92. Conformational recognition of the receptor by 1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships at the Benzodiazepine Receptor | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Buchwald-Hartwig amination protocols for pyridine-homopiperazine coupling
This guide outlines the strategic application of Buchwald-Hartwig amination protocols specifically for coupling pyridines (halides/pseudohalides) with homopiperazines (diazepanes).
This transformation is a cornerstone in medicinal chemistry for synthesizing GPCR ligands and kinase inhibitors. However, it presents a "perfect storm" of challenges: the catalyst-poisoning nature of pyridines combined with the conformational flexibility and bidentate potential of homopiperazines .
Part 1: Strategic Overview & Mechanistic Challenges
The Challenge Matrix
| Component | Key Challenge | Chemical Consequence |
| Pyridine Substrate | The pyridine nitrogen can displace phosphine ligands or form stable Pd-heterocycle complexes, arresting the catalytic cycle (Catalyst Poisoning). | |
| Homopiperazine | 7-Membered Ring Flexibility | Unlike rigid piperazines, homopiperazines have high conformational entropy. This increases the energy barrier for amine coordination and reductive elimination. |
| Selectivity | Dual Nucleophilic Sites | Unprotected homopiperazine has two secondary amines. Without protection strategies, polymerization or bis-arylation is thermodynamically favored. |
The Solution: Third-Generation Precatalysts
Traditional Pd(0) sources like
-
RuPhos Pd G4: The primary recommendation. The bulky biaryl phosphine (RuPhos) creates a protective steric pocket that prevents pyridine nitrogen coordination while facilitating the reductive elimination of the bulky diazepane.
-
LHMDS (Base): A critical tactical choice. Unlike alkoxides (
), LHMDS minimizes nucleophilic attack on sensitive pyridine substituents and can act as a soluble proton shuttle.
Part 2: Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific "trap" states where pyridine-homopiperazine couplings often fail.
Figure 1: The catalytic cycle highlighting the off-cycle resting state (Trap) caused by pyridine coordination, which requires bulky ligands like RuPhos to destabilize.
Part 3: Experimental Protocols
Protocol A: The "Standard" Robust Method
Applicability: Electron-neutral to electron-deficient pyridines coupled with N-Boc-homopiperazine. Why this works: Uses RuPhos Pd G4 for immediate active species generation and NaOtBu for rapid kinetics.
Materials
-
Substrate: Bromopyridine (1.0 equiv)[1]
-
Amine: 1-Boc-homopiperazine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1–3 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure
-
Preparation (In Glovebox or Schlenk Line):
-
Charge an oven-dried reaction vial equipped with a magnetic stir bar with RuPhos Pd G4, NaOtBu, and the solid Bromopyridine.
-
Note: If the pyridine is a liquid, add it after the solvent.
-
-
Solvent Addition:
-
Add anhydrous Toluene.[1] Sparging with Nitrogen/Argon for 10 minutes prior to use is recommended to remove dissolved oxygen.
-
-
Amine Addition:
-
Add 1-Boc-homopiperazine.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 80–100 °C for 2–12 hours.
-
Monitoring: Check LCMS for consumption of the bromide.
-
-
Workup:
-
Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts.
-
Concentrate in vacuo.
-
-
Purification:
-
Flash chromatography (DCM/MeOH gradient).
-
Critical: Pre-treat the silica column with 1% Et3N or use NH3-saturated MeOH if the product is basic, to prevent streaking.
-
Protocol B: The "Sensitive Substrate" Method
Applicability: Pyridines with esters, nitriles, or base-sensitive groups. Also for 2-halopyridines which are prone to chelation. Why this works: LHMDS is a milder, non-nucleophilic base. BrettPhos or RuPhos can be used here.[2]
Materials
-
Catalyst: RuPhos Pd G4 (2–5 mol%)
-
Base: LHMDS (1.0 M in THF) (2.0 equiv)
-
Solvent: THF (0.2 M)
Step-by-Step Procedure
-
Setup:
-
Charge vial with Catalyst and solid substrates.
-
Seal and purge with Argon (3x cycles).
-
-
Addition:
-
Add anhydrous THF via syringe.
-
Add LHMDS solution dropwise at Room Temperature (RT).
-
-
Reaction:
-
Heat to 65 °C . (THF reflux is mild).
-
Note: LHMDS reactions often proceed at lower temperatures due to the solubility of the base.
-
-
Quench:
-
Quench with saturated NH4Cl solution (to neutralize the silylamide).
-
Extract with EtOAc, dry over Na2SO4.
-
Part 4: Decision Tree & Troubleshooting
Use this logic flow to optimize reaction conditions if the standard protocol fails.
Figure 2: Optimization logic for selecting ligand/base combinations based on pyridine electronics and substitution patterns.
Troubleshooting Table
| Observation | Diagnosis | Remediation |
| No Conversion (SM remains) | Catalyst poisoning or Oxidative Addition failure. | Switch to BrettPhos (better for 2-substituted pyridines). Increase Temp to 110°C. |
| Protodehalogenation (Ar-H) | Switch solvent to 1,4-Dioxane or tAmylOH . Ensure solvent is anhydrous.[1] | |
| Bis-Arylation | Homopiperazine protection failed or lost. | Ensure 1-Boc-homopiperazine is high purity. Do not use unprotected diamine without 5x excess. |
| Low Yield (Sticky residue) | Product trapping on silica. | Use DCM:MeOH:NH4OH (90:9:1) eluent system. |
Part 5: References
-
RuPhos Pd G3/G4 Development:
-
Pyridine-Amine Coupling Specifics:
-
General Buchwald-Hartwig Protocol & Mechanism:
-
Base Effects (LHMDS vs NaOtBu):
-
Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
-
Source:ACS Omega (via PMC).
-
URL:[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BrettPhos Pd G3 (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. BrettPhos Pd G3 95 1470372-59-8 [sigmaaldrich.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.abcr.com [media.abcr.com]
- 11. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
In Vivo Pharmacokinetic Assessment of Homopiperazine Derivatives: From Formulation to NCA
Abstract
Homopiperazine (diazepane) derivatives represent a privileged scaffold in medicinal chemistry, widely utilized in CNS agents, kinase inhibitors, and proteasome inhibitors due to their conformational flexibility and capacity for hydrogen bonding. However, the physicochemical properties inherent to this seven-membered ring—specifically its basicity (
Part 1: Pre-Clinical Formulation & Stability
The Foundation of Reproducible PK
Homopiperazines are typically dibasic. The secondary amine (if free) and the tertiary amine (if substituted) create a high-pH microenvironment. A common failure mode in PK studies is the precipitation of the free base in the intestinal lumen (pH 6-7) after oral dosing, leading to erratic bioavailability (
Formulation Decision Protocol
Do not default to DMSO. Use this logic flow to select a physiologically relevant vehicle.
Step-by-Step Formulation Strategy:
-
Solubility Screen: Measure kinetic solubility in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2).
-
Insight: Homopiperazines often dissolve well in SGF but crash out in PBS.
-
-
Salt Selection: If the free base is an oil or hygroscopic solid (common with homopiperazines), generate a hydrochloride or fumarate salt to stabilize the crystal lattice and improve dissolution.
-
Vehicle Selection:
-
Tier 1 (Ideal): 50 mM Citrate Buffer (pH 4.0). Maintains solubility of the basic nitrogen.
-
Tier 2 (For Lipophilic Derivatives): 10% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in saline. The cyclodextrin cavity encapsulates the lipophilic tail while the hydroxyls interact with water, preventing precipitation without affecting membrane permeability. -
Tier 3 (Rescue): 5% DMSO / 5% Solutol HS 15 / 90% Saline. Use only if Tier 1/2 fail, as surfactants can inhibit P-gp, artificially enhancing brain penetration.
-
Part 2: In Vivo Study Design & Surgical Preparation
Minimizing Physiological Noise
For homopiperazine derivatives, particularly those targeting the CNS, stress-induced changes in blood flow can alter distribution. Therefore, Jugular Vein Cannulated (JVC) rats are the mandatory standard, not an option.
Experimental Protocol
Subject: Male Sprague-Dawley Rats (250-300g), double-cannulated (JVC for sampling, Femoral Vein for IV dosing).
Group Design:
-
Group A (IV Bolus): Dose at 1 mg/kg. Administer via Femoral Vein.
-
Group B (Oral Gavage): Dose at 5-10 mg/kg. Administer PO using Tier 1 or 2 vehicle.
Sampling Schedule (The "Diazepane" Schedule): Homopiperazines often exhibit a biphasic elimination profile due to deep tissue distribution (lysosomal trapping of the basic amine).
-
IV Points: Pre-dose, 2, 5, 15, 30 min (Distribution Phase); 1, 2, 4, 8, 12, 24 h (Elimination Phase).
-
PO Points: Pre-dose, 15, 30, 60 min, 2, 4, 6, 8, 12, 24 h.
-
Critical Step: Collect blood into
EDTA tubes on wet ice. Centrifuge at 4°C within 30 minutes.
Tissue Collection (Optional but Recommended):
At
-
Calculation:
(Unbound Partition Coefficient) is critical. concentration is misleading for basic amines due to high non-specific binding.
Part 3: Bioanalytical Method Development (LC-MS/MS)
Overcoming the "Sticky" Amine Problem
Homopiperazines are notorious for severe peak tailing on C18 columns and carryover in the LC injector due to interaction with residual silanols.
Optimized Bioanalytical Protocol
1. Sample Preparation: Protein Precipitation (PPT) Do not use Liquid-Liquid Extraction (LLE) initially; homopiperazines are often too polar to extract efficiently into hexane/ether.
-
Reagent: Acetonitrile containing 0.1% Formic Acid + Internal Standard (IS).
-
Method: Add 150
L Reagent to 50 L Plasma. Vortex 2 min. Centrifuge 4000g for 10 min. -
Why Acid? Acidifying the crash solvent ensures the homopiperazine remains protonated and soluble, preventing co-precipitation with proteins.
2. Chromatography (The "Biphenyl" Solution) Standard C18 columns often fail to retain polar homopiperazines.
-
Column: Kinetex Biphenyl or Waters XSelect HSS T3 (2.1 x 50 mm, 2.5
m).-
Mechanism:[1] Biphenyl phases offer
- interactions with the diazepane ring, improving retention and peak shape compared to C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Do not use Ammonium Acetate; high pH causes tailing).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
3. Mass Spectrometry (MRM)
-
Ionization: ESI Positive mode (
). -
Transitions: Homopiperazines typically fragment by losing the ethylene bridge (
, -28 Da) or the side chain. Optimize collision energy for these specific losses.
Part 4: Data Analysis & Visualization
Workflow Logic
The following diagram illustrates the critical decision pathways for examining homopiperazine pharmacokinetics, ensuring no step is overlooked.
Caption: Integrated workflow for Homopiperazine PK, emphasizing the feedback loop between bioanalysis and formulation.
Non-Compartmental Analysis (NCA) Output
Summarize your data using the following standard table structure. For homopiperazines, pay special attention to
| Parameter | Unit | Definition & Homopiperazine Context |
| ng/mL | Peak concentration. Low | |
| h | Time to peak. Delayed | |
| h*ng/mL | Total exposure. Used to calculate Bioavailability ( | |
| L/kg | Volume of distribution. Expect >1 L/kg. Homopiperazines are basic and sequester in tissues (lysosomes). Low | |
| mL/min/kg | Clearance. High clearance (> liver blood flow) indicates extra-hepatic metabolism or renal secretion. | |
| % | Oral Bioavailability.[2][3] ( |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[4] [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Formulation strategies for basic amines). [Link]
-
Kiuchi, M., et al. (2013). Homopiperazine derivatives as a novel class of proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters. (Demonstrates the structural application of the scaffold). [Link]
-
Gabrielsson, J., & Weiner, D. (2012). Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications. (Standard text for NCA methodologies). [Link]
Sources
Electrophysiology screening of 4-Methyl-1-(3-pyridyl)-homopiperazine on Xenopus oocytes
Application Note: Electrophysiological Screening of 4-Methyl-1-(3-pyridyl)-homopiperazine on Xenopus Oocytes
Abstract & Introduction
This application note details the protocol for the electrophysiological characterization of This compound (hereafter referred to as 4M-3PH ) using the Two-Electrode Voltage Clamp (TEVC) technique in Xenopus laevis oocytes.
4M-3PH is a structural analog of established nicotinic acetylcholine receptor (nAChR) ligands. It features a 3-pyridyl "head" group—mimicking the pharmacophore of nicotine—linked to a homopiperazine (diazepane) ring. This structural expansion (compared to piperazine analogs) often alters receptor subtype selectivity, particularly between high-affinity
Objective: To determine the potency (
Mechanism of Action & Signaling Pathway
The screening strategy is based on the ligand's ability to bind the orthosteric site of the nAChR, triggering a conformational change that opens the cation-selective pore.
Figure 1: Signal transduction pathway for nAChR activation by 4M-3PH. The ligand binds to the extracellular domain, inducing pore opening and cation flux.
Materials & Reagents
Compound Preparation
-
Compound: this compound (Free base or HCl salt).
-
Stock Solution: Dissolve to 100 mM in 100% DMSO (if free base) or sterile water (if salt). Store at -20°C.
-
Working Solutions: Serial dilutions (0.1 µM – 1 mM) prepared fresh in ND96 recording buffer.
-
Note: Keep DMSO concentration <0.1% in final perfusate to avoid non-specific membrane effects.
-
Biological Materials
-
Expression System: Xenopus laevis oocytes (Stage V-VI).
-
cRNA Constructs:
-
Human
and nAChR subunits (linearized and transcribed in vitro). -
Human
nAChR subunit (co-injected with chaperone RIC-3 to enhance surface expression).
-
Buffers
| Buffer | Composition | Purpose |
| OR2 (Ca-free) | 82.5 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES (pH 7.5) | Defolliculation (Enzymatic) |
| ND96 (Storage) | 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, 2.5 mM Pyruvate, Gentamicin (50 µg/mL) | Oocyte Incubation |
| Recording Sol. | ND96 (without antibiotics/pyruvate) + 1 µM Atropine | TEVC Recording (Atropine blocks muscarinic responses) |
Experimental Protocol
Workflow Overview
Figure 2: Step-by-step workflow for the electrophysiological screening of 4M-3PH.
Detailed Methodology
Step 1: Oocyte Preparation & Injection
-
Isolate oocytes and remove follicular layers using Collagenase Type IA (1.5 mg/mL in OR2) for 60–90 minutes.
-
Wash 5x with ND96. Select healthy Stage V-VI oocytes.
-
Microinjection: Using a Nanoject II/III, inject 50 nL of cRNA into the vegetal pole.
- : Inject 1:1 ratio (total 5-10 ng).
- : Inject 10-20 ng cRNA + 10 ng RIC-3 cRNA.
-
Incubate at 18°C for 3–5 days to allow protein expression.
Step 2: Electrophysiology Setup (TEVC)
-
Electrodes: Pull borosilicate glass capillaries to a resistance of 0.5–2.0 MΩ when filled with 3M KCl.
-
Amplifier: Use a GeneClamp 500B or Oocyte Clamp OC-725C.
-
Chamber: Use a low-volume recording chamber (<100 µL) with laminar flow to ensure rapid solution exchange. Critical: nAChRs (especially
) desensitize rapidly; perfusion speed determines data quality.
Step 3: Screening Protocol
-
Clamp: Impale oocyte with voltage and current electrodes. Clamp membrane potential (
) at -60 mV . -
Baseline: Perfuse Recording Solution until current is stable (<10 nA drift).
-
Control Application: Apply 100 µM Acetylcholine (ACh) for 5 seconds to establish
. Wash for 3 minutes. -
Test Application: Apply 4M-3PH for 5–10 seconds.
-
Dose-Response: Apply increasing concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) with 3–5 minute wash intervals between doses.
-
-
Reference Check: Re-apply 100 µM ACh at the end to correct for receptor rundown ("run-down correction").
Data Analysis & Interpretation
Quantitative Metrics
Data should be filtered (low-pass 20 Hz) and digitized (1 kHz).
| Parameter | Calculation Method | Significance |
| Peak Current ( | Max amplitude during agonist application | Raw efficacy metric. |
| Net Charge ( | Integral of current over time (Area under curve) | Better for rapidly desensitizing currents ( |
| Normalization | Eliminates variability between oocytes. | |
| Fit to Hill Equation: | Potency of 4M-3PH. |
Expected Results
-
Agonism: If 4M-3PH acts as an agonist, inward currents (downward deflection) will be observed.
-
Partial Agonism: If
of 4M-3PH is <80% of ACh, it is a partial agonist. -
Desensitization: Rapid decay of current during drug presence suggests
-like kinetics or open-channel block at high concentrations.
Troubleshooting & Expert Tips
-
Issue: High Leak Current (> -200 nA at -60 mV).
-
Cause: Oocyte damage during injection or overexpression toxicity.
-
Solution: Discard oocyte. Reduce cRNA amount or incubation time.
-
-
Issue: Variable Responses.
-
Cause: Unstable flow rate.
-
Solution: Ensure gravity feed or pump delivers exactly 2-4 mL/min. Position inflow tube close to the oocyte.
-
-
Issue: "Run-up" or "Run-down".
-
Cause: Intracellular Ca2+ accumulation or receptor internalization.
-
Solution: Increase wash time to 5 minutes. Use Ca2+-chelating buffers (BAPTA-AM injection) if studying pure channel gating without Ca2+ signaling artifacts.
-
References
-
Papke, R. L., & Papke, J. K. (2002). Comparative Pharmacology of Rat and Human alpha7 nAChR Conducted with Net Charge Analysis. British Journal of Pharmacology.
-
Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology.
-
Hogg, R. C., et al. (2003). Nicotinic Acetylcholine Receptors: From Structure to Brain Function. Reviews of Physiology, Biochemistry and Pharmacology.
-
Miledi, R., et al. (1989). Expression of Functional Neurotransmitter Receptors in Xenopus Oocytes. Methods in Enzymology.
Troubleshooting & Optimization
Technical Support Center: N-Methylation of 1-(3-Pyridyl)-homopiperazine
Welcome to the technical support center for the N-methylation of 1-(3-pyridyl)-homopiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of 1-(3-pyridyl)-homopiperazine?
There are two primary, highly effective methods for this transformation: the Eschweiler-Clarke reaction and reductive amination using sodium triacetoxyborohydride.
-
Eschweiler-Clarke Reaction: This is a classic and often preferred method that uses formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] A key advantage is that the reaction mechanism inherently prevents the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[1][3] This is particularly important for a substrate like 1-(3-pyridyl)-homopiperazine, which has two nitrogen atoms susceptible to alkylation.
-
Reductive Amination with Sodium Triacetoxyborohydride (STAB): This modern method involves the reaction of the amine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by STAB.[4][5] STAB is a mild and selective reducing agent, well-suited for substrates with sensitive functional groups.[4][6]
Q2: Which method is better for my application?
The choice depends on your specific experimental constraints and desired outcomes. The following table provides a comparative overview:
| Feature | Eschweiler-Clarke Reaction | Reductive Amination with STAB |
| Reagents | Formaldehyde, Formic Acid | Formaldehyde, Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Often aqueous, or no solvent | Anhydrous aprotic solvents (e.g., DCE, THF)[4][6] |
| Key Advantage | Prevents quaternization, cost-effective, simple workup[1][7] | Very mild conditions, high selectivity, tolerates sensitive groups[4][5] |
| Potential Drawback | Requires elevated temperatures (reflux) | STAB is moisture-sensitive, higher reagent cost[6] |
| Workup | Typically involves basification and extraction | Often requires quenching and extraction |
Q3: A major concern is the quaternization of the pyridine nitrogen. How can this be avoided?
This is a critical issue when using traditional alkylating agents like methyl iodide. The pyridine nitrogen is nucleophilic and can be methylated to form an undesired pyridinium salt.[8][9]
The most effective way to prevent this side reaction is to use a reductive amination method like the Eschweiler-Clarke reaction . The mechanism proceeds through the formation of an iminium ion at the more basic homopiperazine nitrogen, followed by reduction.[1][10] It is impossible for the tertiary amine product or the pyridine ring to form an iminium ion with formaldehyde, thus preventing further methylation or quaternization.[1]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Problem: Low or No Conversion to the N-methylated Product
Low yield is a common frustration. A systematic approach is required to diagnose the root cause.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Causes and Solutions
-
Cause 1: Reagent Quality and Stoichiometry
-
Explanation: The Eschweiler-Clarke reaction is driven by an excess of both formaldehyde and formic acid.[1][11] Formaldehyde solutions can degrade over time, and formic acid can absorb water.
-
Solution: Use a fresh, unopened bottle of formaldehyde (typically 37% in water) and formic acid (≥95% purity). Ensure you are using at least 2-3 molar equivalents of each reagent relative to the starting amine.
-
-
Cause 2: Inadequate Temperature
-
Explanation: The reaction requires sufficient thermal energy to drive the formation of the iminium intermediate and the subsequent hydride transfer from formate, which involves the release of CO2 gas.[1]
-
Solution: Ensure the reaction mixture is maintained at a vigorous reflux (typically 100-110°C) for the duration of the reaction (usually 4-12 hours).
-
-
Cause 3: Incomplete Reaction
-
Explanation: The reaction may be slower than anticipated.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a polar system like Dichloromethane:Methanol (9:1) with 1% ammonium hydroxide to prevent streaking. The product should have a slightly higher Rf than the starting material. If the reaction stalls, consider adding more formaldehyde and formic acid.
-
Problem: Difficulty in Product Purification
Even with a high-yielding reaction, purification can be challenging due to the similar properties of the starting material and product.
-
Cause 1: Similar Polarity
-
Explanation: The starting secondary amine and the product tertiary amine have very similar polarities, making separation by standard silica gel chromatography difficult.
-
Solution 1: Acid/Base Extraction: After the reaction, make the solution strongly basic (pH > 12) with NaOH or K₂CO₃ and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it with a drying agent like Na₂SO₄, and concentrate it. This will remove any remaining formic acid and other water-soluble impurities.
-
Solution 2: Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.
-
Solution 3: Salt Formation: In some cases, selective precipitation of the starting material or product as a salt (e.g., an acetate salt) can be an effective purification strategy.[12]
-
Detailed Experimental Protocols
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
This protocol is a robust and reliable method for the N-methylation of 1-(3-pyridyl)-homopiperazine.
Materials:
-
1-(3-pyridyl)-homopiperazine
-
Formaldehyde (37 wt. % in H₂O)
-
Formic Acid (≥95%)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 1-(3-pyridyl)-homopiperazine (1.0 eq).
-
Add formic acid (3.0 eq) to the flask. A mild exotherm may be observed.
-
Add formaldehyde solution (3.0 eq) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (100-110°C) with vigorous stirring.
-
Monitor the reaction by TLC (e.g., 90:10:1 DCM/MeOH/NH₄OH) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Carefully basify the mixture to pH > 12 by the slow addition of 6M NaOH solution or solid K₂CO₃. Caution: This is an exothermic process and may cause splashing.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methyl-1-(3-pyridyl)-homopiperazine.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
References
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society.
-
NROChemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Biriukov, K. O., Podyacheva, E., et al. (2024). Simplified Version of The Eschweiler Clarke Reaction. Scribd. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]
-
Chem-Station. (n.d.). Eschweiler-Clarke reaction. [Link]
-
Li, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health. [Link]
-
The Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Li, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
Damani, L. A., Crooks, P. A., & Cowan, D. A. (1982). Species variations in the N-methylation and quaternization of [14C]pyridine. PubMed. [Link]
-
Organic Chemistry. (2021, November 1). Eschweiler-Clarke Reaction Mechanism [Video]. YouTube. [Link]
-
Damani, L. A., Shaker, M. S., Crooks, P. A., Godin, C. S., & Nwosu, C. (1986). N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction. PubMed. [Link]
- Google Patents. (n.d.).
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species variations in the N-methylation and quaternization of [14C]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Stability of homopiperazine derivatives in aqueous solution for biological assays
Topic: Stability & Handling in Aqueous Solutions for Biological Assays
Introduction: The Homopiperazine Scaffold
Homopiperazine (1,4-diazepane) is a seven-membered heterocyclic ring containing two nitrogen atoms.[1][2][3][4][5] It is a homolog of piperazine but possesses distinct conformational flexibility and basicity.[6] While this scaffold is critical in drug discovery—most notably in the Rho-kinase (ROCK) inhibitor Fasudil —its physicochemical properties present unique challenges in aqueous biological assays.
Key Physicochemical Characteristics:
-
Basicity: Homopiperazines are strong bases.[6] The secondary amines typically exhibit pKa values between 10.5 and 11.0 [1].[6] At physiological pH (7.4), the ring exists predominantly in a di-cationic or mono-cationic state.
-
Reactivity: The secondary amine is nucleophilic and susceptible to N-oxidation and carbamate formation (reaction with atmospheric CO₂).[6]
-
Chelation Potential: The 1,4-diazepane motif acts as a bidentate ligand, capable of sequestering transition metals (Zn²⁺, Cu²⁺, Ni²⁺) essential for certain enzymatic assays [2].
Module 1: Solubility & Preparation
Issue: Compound precipitation upon dilution into assay buffer.
Diagnosis: Many homopiperazine derivatives are supplied as free bases or hydrophobic salts.[6] While the core ring is hydrophilic, lipophilic substituents (e.g., sulfonyl groups in Fasudil derivatives) drastically reduce water solubility. At pH 7.4, if the compound is not fully protonated or if the counter-ion is lost, "crashing out" occurs.
Troubleshooting Protocol: The "Acid-First" Solubilization
Do not attempt to dissolve hydrophobic homopiperazine derivatives directly in neutral buffer (PBS/HEPES).[6]
-
Primary Stock (DMSO): Dissolve the solid compound in anhydrous DMSO to a concentration of 10–20 mM.
-
Why? DMSO disrupts crystal lattice energy without relying on protonation.[6]
-
-
Intermediate Dilution (Acidic Step):
-
Prepare an intermediate dilution (10x of final assay concentration) in 10 mM acetic acid or 0.1 N HCl .
-
Why? This forces the homopiperazine ring into its cationic (protonated) state, which is highly water-soluble.
-
-
Final Assay Dilution:
-
Add the intermediate acid solution to your pH 7.4 assay buffer.[6]
-
Result: The high buffering capacity of the assay buffer (HEPES/Tris) will neutralize the small amount of acid, but the compound is already dispersed, preventing immediate aggregation.
-
Visualization: Solubilization Workflow
Caption: Step-by-step "Acid-First" protocol to prevent precipitation of lipophilic homopiperazine derivatives.
Module 2: Chemical Stability (Oxidation & Hydrolysis)
Issue: Sample turns yellow/brown or loses potency over 24 hours.
Diagnosis: Homopiperazines containing secondary amines are prone to N-oxidation when exposed to light and dissolved oxygen.[6] Furthermore, free amines react with atmospheric CO₂ to form carbamates, altering the compound's binding affinity.
Stability Data Summary
| Condition | Stability Estimate | Primary Degradation Mechanism |
| Powder (-20°C) | > 2 Years | Negligible (if kept dry) |
| DMSO Stock (RT) | 1–2 Weeks | Hygroscopy (absorbs water -> hydrolysis) |
| Aqueous (pH 7.4, 4°C) | ~6 Days [3] | Slow N-oxidation |
| Aqueous (pH 7.4, 37°C) | < 48 Hours [3] | Oxidation & Carbamate formation |
Troubleshooting Protocol: Preventing Oxidative Degradation
-
Degas Buffers: Vigorously degas all assay buffers (vacuum filtration or helium sparging) before adding the compound.[6]
-
Antioxidant Supplementation:
-
Add 0.5 mM TCEP or 1 mM DTT to the assay buffer.[6]
-
Note: Ensure your target protein (e.g., kinase) tolerates reducing agents.
-
-
Amber Storage: Store aqueous working solutions in amber tubes to prevent photo-catalyzed oxidation of the amine.[6]
Visualization: Degradation Pathways
Caption: Primary degradation pathways for secondary amines in aqueous solution: N-oxidation and Carbamylation.
Module 3: Biological Assay Interference
Issue: False positives in metalloenzyme assays (e.g., MMPs, certain kinases).
Diagnosis: The 1,4-diazepane ring is a known bidentate ligand [2]. It can chelate metal ions (Zn²⁺, Cu²⁺, Ni²⁺) from the active sites of metalloenzymes, causing inhibition that is not due to specific binding but rather metal stripping.
Troubleshooting Protocol: Chelation Controls
If you observe unexpectedly high potency in a zinc-dependent assay (e.g., Matrix Metalloproteinases):
-
The "Excess Metal" Check:
-
Run the assay with the standard metal concentration (e.g., 10 µM ZnCl₂).
-
Run a parallel arm with 100 µM ZnCl₂ .[6]
-
Logic: If the inhibition is due to chelation (stripping the enzyme), adding excess metal will rescue the activity and shift the IC₅₀ significantly to the right.
-
-
The EDTA Comparison:
-
Compare the slope of your compound's inhibition curve to that of EDTA. Chelation-driven inhibition often yields very steep Hill slopes (>2.0).[6]
-
Frequently Asked Questions (FAQ)
Q1: Can I store homopiperazine derivatives in plastic tubes?
-
Answer: Use polypropylene (PP) or glass .[6] Avoid polystyrene (PS) for low-concentration (<10 nM) solutions.
-
Reasoning: At pH 7.4, homopiperazines are positively charged cations.[6] They can adsorb to negatively charged glass surfaces or certain treated plastics.[6] Pre-coating tips/tubes with 0.1% BSA (bovine serum albumin) blocks these non-specific binding sites.[6]
Q2: My compound is hygroscopic. How do I weigh it accurately?
-
Answer: Do not weigh small amounts (<5 mg) on an open balance.[6] Homopiperazines absorb atmospheric water rapidly, leading to concentration errors.[6]
-
Protocol: Weigh the entire vial content by difference (weigh full vial -> dissolve in DMSO -> weigh empty vial) to determine the exact mass transferred.
Q3: Is the "yellowing" of the solution reversible?
-
Answer: No. Yellowing indicates the formation of N-oxides or conjugated radical products.[6] This is an irreversible chemical change.[6] Discard the solution and prepare fresh from powder or frozen DMSO stock.[6]
References
-
PubChem. (2025).[6] Homopiperazine: Chemical and Physical Properties. National Library of Medicine.[6]
-
Aitken, R. A., et al. (2021).[3] Homopiperazine (Hexahydro-1,4-diazepine).[6][2][3] Molbank, 2021(1), M1200.[3] (Demonstrates crystal structure and metal coordination potential).
-
Park, S. J., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research.[6] PLOS ONE, 15(5), e0233057. (Provides specific stability data for Fasudil in culture media at 4°C and 37°C).
-
Banan, A., et al. (2017).[7][8] Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines. Synlett, 28, 2315-2319.[7] (Mechanistic insight into secondary amine oxidation).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. guidechem.com [guidechem.com]
- 3. Homopiperazine | 505-66-8 [chemicalbook.com]
- 4. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [file.scirp.org]
- 5. Homopiperazine (Hexahydro-1,4-diazepine) [mdpi.com]
- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate [organic-chemistry.org]
- 8. Homopiperazine | CAS:505-66-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Validation & Comparative
A Comparative Guide to nAChR Ligand Characterization: Varenicline as a Benchmark for Evaluating Novel Pyridyl-Homopiperazine Analogs
Introduction: The Evolving Landscape of nAChR-Targeted Therapeutics
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels crucial to synaptic transmission throughout the central and peripheral nervous systems. Their diverse subunit compositions give rise to multiple receptor subtypes, each with a distinct anatomical distribution and pharmacological profile.[1][2] This diversity makes them compelling targets for therapeutic intervention in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and, most notably, nicotine addiction.
The clinical success of Varenicline (Chantix®), a partial agonist of the α4β2 nAChR subtype, has validated this receptor class as a prime target for smoking cessation therapies.[3][4] Varenicline's efficacy stems from its unique ability to both moderately stimulate dopamine release to alleviate withdrawal symptoms and simultaneously block nicotine from binding, thus reducing its rewarding effects.[5]
As drug discovery programs seek to identify new chemical entities with improved efficacy or side-effect profiles, a thorough understanding of binding selectivity is paramount. This guide provides a detailed comparison between the well-characterized Varenicline and 4-Methyl-1-(3-pyridyl)-homopiperazine, a less-studied analog. Due to the limited public data on the latter, we will use Varenicline as a benchmark to outline the essential experimental workflows required to fully characterize the binding and functional profile of novel nAChR ligands like the pyridyl-homopiperazine class.
Molecular Structures and Key Pharmacophores
The structural differences and similarities between Varenicline and this compound hint at potentially distinct pharmacological activities. Varenicline is a structurally rigid, polycyclic molecule derived from cytisine.[3] In contrast, this compound features a more flexible homopiperazine (1,4-diazepane) core linked to a pyridine ring. Both molecules share a key pyridine nitrogen, which acts as a critical hydrogen bond acceptor, and a basic nitrogen atom, which is protonated at physiological pH—both essential features for nAChR binding.[6][7]
Caption: 2D chemical structures of Varenicline and this compound.
Comparative Binding Selectivity and Functional Profile
A compound's therapeutic utility is defined not only by its affinity for the target receptor but also by its selectivity across various receptor subtypes.
Varenicline: A Profile of a High-Affinity Partial Agonist
Varenicline's clinical success is underpinned by its high affinity and partial agonist activity at the α4β2 nAChR subtype, which is central to nicotine dependence.[5] It also demonstrates significant activity at other nAChR subtypes, including α6β2* and α7, which may contribute to its overall therapeutic and side-effect profile.[3][8] Its selectivity is poor for the muscle-type (α1βγδ) receptor, which is critical for avoiding peripheral side effects.[9]
Table 1: Varenicline In Vitro Binding Affinity (Kᵢ) at Human nAChR Subtypes
| Receptor Subtype | Kᵢ (nM) | Source(s) |
|---|---|---|
| α4β2 | 0.06 - 0.4 | [5][9] |
| α6β2* | 0.12 | [8] |
| α3β4 | 11 | [5] |
| α7 | 125 - 322 | [5][9] |
| α1βγδ (muscle) | >8,000 | [9] |
Kᵢ values represent the concentration of the drug that occupies 50% of the receptors in vitro. Lower values indicate higher binding affinity.
Table 2: Varenicline In Vitro Functional Activity at Human nAChR Subtypes
| Receptor Subtype | EC₅₀ (µM) | Efficacy (% of ACh response) | Functional Profile | Source(s) |
|---|---|---|---|---|
| α4β2 (HS) | 0.054 | 7% - 18% | Partial Agonist | [3][10] |
| α4β2 (LS) | - | 41% | Partial Agonist | [3] |
| α6β2* | 0.007 | 49% (vs. Nicotine) | Partial Agonist | [8] |
| α3β4 | 2.0 - 26.3 | ~96% | Partial/Full Agonist | [10] |
| α7 | - | - | Full Agonist | [3] |
EC₅₀ is the concentration for 50% of maximal effect. Efficacy is the maximal response relative to the endogenous agonist Acetylcholine (ACh) or Nicotine. HS/LS refers to high and low sensitivity isoforms of the α4β2 receptor.
This compound: An Investigational Profile
Direct binding or functional data for this compound at nAChR subtypes is not extensively available in peer-reviewed literature. However, research on structurally related N,N-disubstituted pyridyl-homopiperazines provides valuable predictive insights. A study by Abdel-Magid et al. (2008) demonstrated that this chemical class exhibits preferential, albeit low-micromolar, affinity for the α4β2* nAChR subtype with negligible interaction at α7* nAChRs.[11]
This suggests that this compound is likely to be a selective ligand for α4β2* nAChRs over α7* nAChRs.[11] The key differentiator from Varenicline would be its predicted lower affinity. While Varenicline binds with sub-nanomolar potency to α4β2, the homopiperazine analogs exhibit Kᵢ values in the micromolar range.[9][11] This lower affinity would have significant implications for dosing and in vivo target engagement. To confirm and quantify this profile, rigorous experimental characterization is required.
Experimental Methodologies: A Guide to Characterizing Novel nAChR Ligands
The following protocols provide a self-validating framework for determining the binding affinity and functional activity of a novel compound like this compound, using Varenicline as a comparator and control.
Protocol 1: Radioligand Competition Binding Assay for Kᵢ Determination
This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring how effectively it competes with a radiolabeled ligand of known affinity.
Scientific Rationale: The principle is based on the law of mass action. By incubating a fixed concentration of receptor and radioligand with increasing concentrations of an unlabeled test compound, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀). This value is then converted to a true inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[12]
Caption: Workflow for a cell-based calcium flux functional assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate cells expressing the nAChR subtype of interest (e.g., SH-EP1 cells endogenously expressing nAChRs or transfected HEK293 cells) into black-walled, clear-bottom 384-well microplates. Allow cells to adhere overnight.
-
Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Assay Execution (using a FLIPR or similar instrument):
-
Agonist Mode:
-
Place the cell plate and a compound plate (containing serial dilutions of the test compound, Varenicline, and a full agonist like ACh) into the instrument.
-
Establish a baseline fluorescence reading for several seconds.
-
The instrument automatically adds the compounds to the cell plate and immediately begins reading the fluorescence signal kinetically for 1-3 minutes.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound for 15-30 minutes.
-
Place the plate in the instrument and initiate reading.
-
Add a fixed concentration of the full agonist ACh (typically its EC₈₀ concentration) and continue reading the fluorescence response.
-
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal efficacy (Eₘₐₓ) relative to the full agonist control (ACh). A compound with an Eₘₐₓ significantly less than 100% is a partial agonist.
-
Antagonist Mode: Plot the agonist-induced response against the log concentration of the test compound. Fit the data to determine the IC₅₀, the concentration at which the compound inhibits the agonist response by 50%.
-
Discussion: Interpreting the Data and Implications for Drug Development
By performing these experiments, a researcher can build a comprehensive selectivity and functional profile for this compound.
-
Affinity & Potency: The Kᵢ and EC₅₀ values will quantitatively define the compound's interaction with each nAChR subtype. If the Kᵢ for α4β2 is, as predicted, in the micromolar range, it is significantly less potent than Varenicline. [11]This would necessitate higher clinical doses to achieve therapeutic target occupancy, potentially increasing the risk of off-target effects.
-
Functional Efficacy: The calcium flux assay will reveal if the compound is a full agonist, partial agonist, or a silent antagonist. If it is a partial agonist at α4β2, like Varenicline, its intrinsic efficacy (Eₘₐₓ) is a critical parameter. A lower Eₘₐₓ than Varenicline might result in a better side-effect profile (e.g., less nausea) but could compromise clinical efficacy for smoking cessation. Conversely, a higher Eₘₐₓ might improve efficacy but also increase agonist-related side effects.
-
Selectivity Profile: The ratio of Kᵢ values (e.g., Kᵢ α7 / Kᵢ α4β2) defines the selectivity. A high selectivity for α4β2 over other subtypes like α3β4 (implicated in cardiovascular effects) or α7 could be advantageous. The predicted selectivity of the homopiperazine class for α4β2* over α7* is a promising feature that warrants further investigation. [10][11]
Conclusion
Varenicline provides a powerful benchmark for nAChR-targeted drug discovery, with its well-documented sub-nanomolar affinity for α4β2 and α6β2* nAChRs and its distinct partial agonist profile. [8][9]In contrast, this compound represents a class of novel ligands with a predicted profile of lower affinity but potentially higher selectivity for α4β2* over α7* receptors. [11] This guide outlines the essential, industry-standard experimental protocols—radioligand binding and functional calcium flux assays—that are required to move beyond prediction and build a quantitative, data-driven understanding of any new nAChR ligand. By rigorously applying these methodologies, researchers can elucidate the detailed pharmacology of novel compounds, enabling informed decisions in the complex but rewarding field of nAChR therapeutic development.
References
-
Rollema, H., et al. (2008). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology. Available at: [Link]
-
Bordia, T., et al. (2012). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Solis, E., et al. (2021). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. Journal of Medicinal Chemistry. Available at: [Link]
-
Anderson, D.J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. Available at: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Albuquerque, E.X., et al. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews. Available at: [Link]
-
ResearchGate. (2021). Functional profiles of varenicline 1 and its variants 4-6. ResearchGate. Available at: [Link]
-
PDSP. Assay Protocol Book. PDSP. Available at: [Link]
-
Papke, R.L., et al. (2015). Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells. British Journal of Pharmacology. Available at: [Link]
-
Eaton, J.B., et al. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gotti, C., et al. (2006). Diversity of native nicotinic receptor subtypes in mammalian brain. Iris Unimore. Available at: [Link]
-
Vernino, S., et al. (1992). Quantitative Measurement of Calcium Flux through Muscle and Neuronal Nicotinic Acetylcholine Receptors. Journal of Neuroscience. Available at: [Link]
-
Rashid, M., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
ResearchGate. (2019). Calcium Flux Assay Protocol. ResearchGate. Available at: [Link]
-
Rogers, M., & Dani, J.A. (1995). Quantitative measurement of calcium flux through muscle and neuronal nicotinic acetylcholine receptors. Biophysical Journal. Available at: [Link]
-
Abreo, M.A., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. ResearchGate. Available at: [Link]
-
Abdel-Magid, A.F., et al. (2006). N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay. Eurofins Discovery. Available at: [Link]
-
Sooksawate, T., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules. Available at: [Link]
-
Abdel-Magid, A.F., et al. (2008). N, N –Disubstituted piperazines and homopiperazines: Synthesis and affinities at α4β2* and α7* neuronal nicotinic acetylcholine receptors. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Merce, R., et al. (1997). Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-(3-Methylpyridin-4-YL)-1,4-diazepane. PubChem. Available at: [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]
-
Chiara, D.C., et al. (2013). Enantiomeric barbiturates bind distinct inter- and intrasubunit binding sites in a nicotinic acetylcholine receptor (nAChR). Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]
-
ChemRxiv. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. Available at: [Link]
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Technical Comparison Guide: Cytisine vs. 4-Methyl-1-(3-pyridyl)-homopiperazine
Cross-Reactivity & Structural Selectivity in Nicotinic Ligand Analysis[1]
Executive Summary
This guide provides a technical analysis of the cross-reactivity profiles between Cytisine (a rigid, tricyclic quinolizidine alkaloid) and 4-Methyl-1-(3-pyridyl)-homopiperazine (a synthetic, flexible diazepane analog).
For researchers in drug development and bioanalysis, distinguishing these two compounds is critical. Cytisine is a high-affinity partial agonist at
Part 1: Structural Basis of Interaction
The core difference between these molecules lies in conformational entropy . This structural divergence dictates their behavior in both antibody binding pockets (immunoassays) and receptor active sites (pharmacology).
| Feature | Cytisine | This compound |
| Core Scaffold | Rigid tricyclic system (bridged quinolizidine). | Flexible 7-membered ring (homopiperazine/diazepane). |
| Pharmacophore | Pyridone H-bond acceptor + secondary amine cation. | Pyridine H-bond acceptor + tertiary amine cation. |
| Conformation | "Frozen" conformation; minimal entropic penalty upon binding. | High conformational freedom; significant entropic penalty to bind. |
| Recognition | High specificity due to steric bulk and fixed geometry. | Lower specificity; can adopt multiple shapes to fit "promiscuous" pockets. |
Expert Insight: In antibody development, the rigid backbone of Cytisine creates a highly specific epitope. The homopiperazine analog, lacking this rigidity, typically exhibits low cross-reactivity (<5%) in high-quality monoclonal assays. However, in polyclonal assays or receptor binding screens, the flexibility of the homopiperazine ring allows it to "mold" into binding sites, potentially causing false positives or off-target effects.
Part 2: Analytical Cross-Reactivity (Immunoassay)
In pharmacokinetic (PK) assays, cross-reactivity (CR) is defined as the ability of an antibody raised against the Target (Cytisine) to bind an Interferent (Homopiperazine analog).
2.1 Experimental Protocol: Competitive ELISA for CR Determination
Objective: Quantify the % Cross-Reactivity (%CR) using
Reagents:
-
Capture Antibody: Monoclonal anti-Cytisine (Clone CYT-mAb1).
-
Tracer: Cytisine-HRP conjugate.
-
Analytes: Pure Cytisine standard; Pure this compound.
Step-by-Step Workflow:
-
Coating: Coat 96-well microplate with Anti-Cytisine antibody (
) in Carbonate Buffer (pH 9.6). Incubate overnight at . -
Blocking: Wash 3x with PBS-T. Block with 1% BSA in PBS for 1 hour to prevent non-specific binding.
-
Competition (Critical Step):
-
Prepare serial dilutions of Cytisine (0.01 nM to 1000 nM).
-
Prepare serial dilutions of Homopiperazine Analog (1 nM to 100,000 nM). Note: The analog range must be higher to detect low-affinity binding.
-
Add
of analyte + of Cytisine-HRP Tracer to wells simultaneously. -
Why? This establishes competitive equilibrium. Pre-incubation is avoided to capture kinetic differences.
-
-
Incubation: Incubate for 60 minutes at Room Temperature (
) with orbital shaking (300 rpm). -
Detection: Wash 5x. Add TMB Substrate. Stop reaction with
after 15 mins. Read OD at 450 nm.
2.2 Data Analysis & Calculation
Plot the Optical Density (OD) vs. Log[Concentration] using a 4-Parameter Logistic (4-PL) fit.
Formula for % Cross-Reactivity:
Interpretation Table:
| % Cross-Reactivity | Classification | Action Required |
| < 0.1% | Negligible | None. Assay is specific. |
| 0.1% - 1.0% | Low | Monitor if analog is a major metabolite (>10% of parent). |
| > 1.0% | Significant | Assay requires re-optimization or chromatographic separation (LC-MS/MS). |
Part 3: Biological Selectivity (Receptor Binding)
While immunoassays measure antibody fit, biological cross-reactivity measures functional displacement at the nAChR.
Mechanism:
-
Cytisine: Binds the
interface.[4][1][2][3][5][6] The pyridone oxygen forms a hydrogen bond with a backbone NH (e.g., Leu119 in AChBP models), and the secondary amine interacts with the cation- box (Trp residues). -
Homopiperazine Analog: The 3-pyridyl nitrogen mimics the H-bond acceptor. However, the 4-methyl group on the homopiperazine ring often introduces a steric clash or prevents the "water-mediated bridge" seen in high-affinity ligands. Consequently, these analogs typically show lower affinity (
in range) compared to Cytisine ( in range).
Part 4: Visualization of Workflows
Diagram 1: Cross-Reactivity Assessment Logic
This decision tree outlines how to handle cross-reactivity data during assay validation.
Caption: Decision logic for interpreting cross-reactivity data in bioanalytical assay development.
Diagram 2: Structural Pharmacophore Comparison
A conceptual representation of the binding modes.
Caption: Structural comparison highlighting the rigidity of Cytisine versus the flexibility of the analog.
References
-
Coe, J. W., et al. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation.[6] Journal of Medicinal Chemistry. Link
-
Rollema, H., et al. (2010). Cytisine is a partial agonist at alpha4beta2 nicotinic acetylcholine receptors.[1][2][3][5] Neuropharmacology. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
Slater, Y. E., et al. (2003). Amino acid residues in the alpha4 subunit of the alpha4beta2 nicotinic acetylcholine receptor that influence the sensitivity to cytisine. Journal of Pharmacology and Experimental Therapeutics. Link
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- 5. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing Reference Standards for the Purity Analysis of 4-Methyl-1-(3-pyridyl)-homopiperazine
For researchers, scientists, and drug development professionals, ensuring the purity, safety, and efficacy of any active pharmaceutical ingredient (API) is paramount. This process is fundamentally anchored by the availability and use of highly characterized reference standards. This guide provides an in-depth technical comparison of methodologies for establishing and utilizing reference standards for the purity analysis of a specific heterocyclic amine, 4-Methyl-1-(3-pyridyl)-homopiperazine.
While this compound is not a widely documented compound with established pharmacopeial monographs, this guide will use it as a model to illustrate the rigorous, first-principles approach required for any new chemical entity (NCE). We will delve into the causality behind experimental choices, present self-validating protocols grounded in international guidelines, and compare the most effective analytical techniques for the task.
The Critical Role of a Reference Standard
A reference standard is a highly purified and well-characterized material used as a benchmark for quantitative and qualitative analysis. It is the cornerstone of a control strategy, enabling the accurate assessment of identity, strength, quality, and purity of a drug substance. For a novel compound like this compound, where commercial standards are unavailable, establishing an in-house primary reference standard is the first critical step.
Section 1: Profiling the Analyte and Potential Impurities
A robust purity method must be able to separate the main compound from any potential impurities. These can arise from the synthetic route (process-related impurities) or from degradation over time (degradants).
Postulated Synthetic Pathway
Understanding the synthesis is key to predicting impurities. A plausible route to this compound could involve a nucleophilic substitution or a Buchwald-Hartwig amination, followed by N-methylation. A likely two-step synthesis is outlined below.
Caption: Postulated two-step synthesis of this compound.
Anticipated Impurities
Based on this pathway, we can anticipate several classes of impurities that a robust analytical method must be able to resolve:
-
Starting Materials: Unreacted 3-bromopyridine and homopiperazine.
-
Intermediates: Unmethylated precursor, 1-(3-pyridyl)-homopiperazine.
-
Reagent-Related Impurities: Residual palladium catalyst or by-products from the methylating agent.
-
By-products: Isomers formed from reactions at other positions, or over-methylated products (quaternary salts).
Section 2: A Comparative Analysis of Purity Determination Methods
The choice of analytical technique is critical and depends on the physicochemical properties of the analyte and its impurities. For a compound like this compound, which contains both a basic piperazine ring and a UV-active pyridine ring, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary candidates.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile, polar, and thermally labile compounds. Highly suitable for this molecule. | Suitable for volatile and thermally stable compounds. May require derivatization for polar amines to improve peak shape.[1] |
| Detection | UV-Vis (pyridine ring is a chromophore), MS, Charged Aerosol Detector (CAD), ELSD.[2] | Flame Ionization Detector (FID) for general carbon content, Mass Spectrometry (MS) for identification.[3][4] |
| Pros | - High resolution and efficiency.- Wide applicability.- Non-destructive.- Robust and reproducible. | - Excellent for volatile impurities.- High sensitivity with FID.- MS provides structural information. |
| Cons | - May not detect non-UV active impurities without a universal detector.- Higher solvent consumption. | - Not suitable for non-volatile or thermally unstable compounds.- Potential for poor peak shape with secondary amines without derivatization.[1][5] |
Section 3: Establishing a Validated Analytical Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process.[6][7][8][9][10]
Workflow for Method Development and Validation
The process follows a logical sequence from development and optimization to formal validation, ensuring the method is fit-for-purpose.
Caption: ICH-compliant analytical method development and validation workflow.
Experimental Protocol: RP-HPLC Method for Purity Analysis
This protocol serves as a robust starting point for the analysis of this compound.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its process-related impurities.
1. Chromatographic Conditions (Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size. A C18 column is chosen for its versatility in retaining moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for basic analytes by protonating silanol groups on the stationary phase.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. A gradient is essential to elute both polar starting materials and potentially more non-polar by-products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
-
Detection: UV at 260 nm (a common wavelength for pyridine-containing compounds). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 5 µL.
-
Diluent: 50:50 Acetonitrile:Water.
2. Validation Protocol:
-
Specificity: Forced degradation studies (acid, base, peroxide, heat, light) will be performed to demonstrate that the method can separate the main peak from any degradation products and known impurities.
-
Linearity: A minimum of five concentrations of the reference standard will be prepared, typically spanning 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by spiking a placebo matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%). Percent recovery should be within 98.0% to 102.0%.[10]
-
Precision:
-
Repeatability: Six replicate injections of the same sample. Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: The assay is repeated by a different analyst on a different day with a different instrument. RSD between the two sets of results should be ≤ 2.0%.[8]
-
-
Limit of Quantitation (LOQ) & Detection (LOD): Determined by serial dilution of a standard solution until a signal-to-noise ratio of approximately 10:1 (for LOQ) and 3:1 (for LOD) is achieved.
-
Robustness: Small, deliberate changes are made to the method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.
Hypothetical Performance Data Comparison
The following table presents illustrative data comparing the developed HPLC method with a potential GC method for the analysis of key compounds.
| Parameter | RP-HPLC-UV Method (Hypothetical Data) | GC-MS Method (Hypothetical Data) |
| Analyte | This compound | This compound |
| Linearity (r²) | 0.9995 | 0.9991 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 102.5% |
| Precision (RSD) | ≤ 0.8% | ≤ 1.5% |
| LOQ (Impurity) | 0.02 µg/mL | 0.05 µg/mL (as derivatized) |
| Resolution (Rs) | > 2.0 for all known impurities | > 1.8 for key volatile impurities |
This data illustrates that while both methods can be validated, the HPLC method offers slightly better precision and a lower limit of quantitation, reinforcing its suitability as the primary method for quality control.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation.
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
- Analytical Methods (RSC Publishing). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- Academia.edu. (2026). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material.
- ResearchGate. GCMS Total Ion Chromatograms of piperazine derivative mixture.
- SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 3. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. (PDF) Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Researcher's Guide to Navigating Off-Target Serotonergic Effects of Homopiperazine Ligands
The homopiperazine scaffold, a seven-membered diazacycloalkane, is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) targets.[1] Its structural flexibility and ability to engage in key hydrogen bonding interactions have made it a cornerstone in the design of ligands for a multitude of receptors. However, this same versatility can lead to promiscuous binding, particularly across the highly homologous family of serotonin (5-hydroxytryptamine, 5-HT) receptors.[2][3] For researchers in drug development, understanding and characterizing these off-target interactions is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and selectivity of novel therapeutics.
This guide provides an in-depth comparison of homopiperazine and the structurally related, and more extensively studied, arylpiperazine ligands, focusing on their off-target effects on serotonin receptors. We will explore the causality behind experimental choices for profiling these ligands, present detailed protocols for key validation assays, and offer a comparative analysis of binding data to inform future drug design strategies.
The Challenge of Selectivity: A Comparative Overview
The arylpiperazine and aryl-homopiperazine moieties are common features in many atypical antipsychotics and antidepressants.[2][4] While these drugs may have a primary target, their clinical efficacy and side-effect profiles are often a composite of their interactions with multiple receptors, including various 5-HT subtypes.[5][6] A lack of selectivity can lead to undesirable side effects or, in some cases, beneficial polypharmacology.[7] For instance, many atypical antipsychotics exhibit potent antagonism at 5-HT2A receptors alongside their primary D2 receptor activity, which is thought to mitigate extrapyramidal side effects.[4][8]
Below is a comparative table summarizing the binding affinities (Ki, in nM) of representative arylpiperazine and homopiperazine-containing compounds at various serotonin receptor subtypes. This data, compiled from several studies, highlights the diverse selectivity profiles achievable with this scaffold.
| Compound | Primary Target(s) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) | Other 5-HT Affinities (Ki, nM) | Reference |
| Aripiprazole (Arylpiperazine) | D2 (partial agonist), 5-HT1A (partial agonist) | 1.7 | 3.4 | 15 | 5-HT2C (15), 5-HT2B (0.34) | [9] |
| Clozapine (Arylpiperazine) | D4, 5-HT2A | 160 | 12 | 13 | 5-HT2C (10), 5-HT6 (7) | [5][9] |
| Naftopidil (Arylpiperazine) | α1D/A-adrenergic receptor antagonist | - | High Affinity | - | 5-HT2B > 5-HT2A | [10][11] |
| Compound 11 (Homopiperazine derivative) | 5-HT7 | 280 | - | 2.9 | - | [12] |
| SLV313 (Arylpiperazine) | D2/3 antagonist, 5-HT1A agonist | High Affinity (pEC50=9.1) | >1000 | 45 | 5-HT2B (High Affinity) | [3] |
| SYA013 Analog (Compound 7) (Homopiperazine) | σ2 | 2.2 | - | - | - | [13] |
| Compound 9b (Arylpiperazine) | Multi-target | 23.9 | 39.4 | 45.0 | - | [7] |
Note: This table is a synthesis of data from multiple sources for illustrative purposes. Experimental conditions can vary, affecting absolute Ki values. Researchers should consult primary literature for detailed context.
Experimental Validation: Protocols and Rationale
Characterizing the off-target profile of a new chemical entity (NCE) is a multi-step process that moves from broad screening to specific functional validation. The choice of assay is critical and depends on the research question, be it determining binding affinity, functional activity (agonist, antagonist, inverse agonist), or signaling pathway preference.
Diagram: General Workflow for Off-Target Profiling
The following diagram outlines a typical workflow for assessing the serotonergic off-target effects of a novel homopiperazine ligand.
Caption: Workflow for characterizing 5-HT receptor off-target effects.
Protocol 1: Radioligand Binding Assay for Affinity (Ki) Determination
This protocol is foundational for determining the affinity of a test compound for a specific receptor. It measures the ability of the unlabeled test ligand to compete with a high-affinity radiolabeled ligand ('hot' ligand) for binding to the receptor.
Causality: Radioligand binding is the gold standard for quantifying binding affinity because it provides a direct measure of the ligand-receptor interaction at equilibrium. The resulting inhibition constant (Ki) is a crucial, standardized parameter for comparing potencies across different compounds and receptors.[14]
Methodology:
-
Receptor Preparation:
-
Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells expressing h5-HT2A).
-
Harvest the cells and prepare a membrane fraction through homogenization and centrifugation. The final pellet, rich in cell membranes, is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
A fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A). The concentration is typically chosen to be near its Kd value for the receptor.
-
Serial dilutions of the unlabeled test compound (homopiperazine ligand). A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.
-
Control wells:
-
Total Binding: Contains only buffer, radioligand, and membranes (no competitor).
-
Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, non-radioactive antagonist (e.g., 10 µM mianserin for 5-HT2A) to saturate all specific binding sites.
-
-
-
-
Incubation & Detection:
-
Add the prepared cell membranes (e.g., 10-20 µg protein per well) to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)]).
-
Plot the % Inhibition against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Functional Assay for Mode of Action
Once binding affinity is established, it is crucial to determine the functional consequence of that binding. Does the ligand activate the receptor (agonist), block the endogenous ligand's action (antagonist), or reduce the receptor's basal activity (inverse agonist)?
Causality: Functional assays provide indispensable information on a ligand's efficacy. A high-affinity binder might be a potent agonist or a silent antagonist; this distinction has profound implications for its therapeutic potential and side-effect profile.[15] For G-protein coupled receptors (GPCRs) like most 5-HT receptors, measuring the downstream second messenger production is a direct readout of receptor activation.[16]
Methodology (Example: Calcium Flux Assay for Gq-coupled 5-HT2A Receptors):
-
Cell Preparation:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor and a G-protein that facilitates calcium signaling (e.g., Gα16).
-
Plate the cells in a clear-bottom, black-walled 96- or 384-well plate and grow to confluence.
-
-
Dye Loading:
-
Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate in the dark at 37°C for 45-60 minutes to allow the dye to enter the cells and be de-esterified into its active form.
-
-
Compound Addition and Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
To test for agonist activity: Add serial dilutions of the test compound directly to the wells and immediately begin measuring fluorescence intensity over time (typically for 2-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
To test for antagonist activity: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes. Then, add a fixed concentration of a known agonist (e.g., serotonin at its EC80 concentration) and measure the fluorescence response. A rightward shift in the agonist's dose-response curve or a reduction in the maximal response indicates antagonism.
-
-
Data Analysis:
-
For agonists, plot the peak fluorescence response against the log concentration of the test compound. Use non-linear regression to calculate the EC50 (potency) and Emax (efficacy) relative to a reference agonist like serotonin.[9]
-
For antagonists, plot the agonist's response in the presence of different antagonist concentrations. Use the Schild equation or a similar model to calculate the pA2 or Kb value, representing the antagonist's affinity.
-
Signaling Pathways and Structural Insights
The interaction of a homopiperazine ligand with a serotonin receptor is not a simple lock-and-key event. It initiates a cascade of intracellular events and is highly dependent on the ligand's specific chemical structure.
Diagram: Simplified 5-HT2A (Gq-Coupled) Signaling
This diagram illustrates the canonical signaling pathway activated by a 5-HT2A receptor agonist. Off-target activation of this pathway by a homopiperazine ligand can lead to various physiological effects.
Caption: Canonical Gq-coupled signaling cascade for 5-HT2A receptors.
The homopiperazine/piperazine core acts as a versatile scaffold. Substitutions on the aryl ring and the nature of the "tail" or terminal fragment dramatically influence which serotonin receptor subtype the ligand will prefer and whether it will act as an agonist or antagonist.[2][17] For example, halogen substitutions on certain heterocyclic scaffolds attached to a homopiperazine core have been shown to enhance affinity and selectivity for the 5-HT7 receptor over the 5-HT1A receptor.[12] This underscores the necessity of systematic structure-activity relationship (SAR) studies in conjunction with broad off-target screening to rationally design selective ligands.
Conclusion
For drug development professionals, the homopiperazine scaffold offers immense potential but demands rigorous characterization of its serotonergic liabilities. A thorough understanding of a ligand's off-target binding and functional profile at serotonin receptors is paramount for predicting its clinical performance and potential side effects. By employing a systematic approach that combines high-throughput binding assays with targeted functional validation, researchers can build a comprehensive off-target profile. This data, when integrated with structural insights, not only de-risks a development program but also provides the foundational knowledge needed to rationally engineer the next generation of selective and effective CNS therapeutics.
References
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Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (URL: [Link])
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Innoprot. 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (URL: [Link])
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Taylor & Francis Online. New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation. (URL: [Link])
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ResearchGate. Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... (URL: [Link])
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ACS Publications. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (URL: [Link])
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PMC. Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. (URL: [Link])
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PMC. The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. (URL: [Link])
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ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (URL: [Link])
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ResearchGate. The affinities for serotonin/dopamine receptors of the compounds 1-4. (URL: [Link])
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MDPI. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (URL: [Link])
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Taylor & Francis Online. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (URL: [Link])
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Oxford Academic. Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT 7 and 5-HT 1A receptors. (URL: [Link])
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PMC. Ketanserin and Naftopidil Enhance the Potentiating Effect of Alpha-Methyl-Serotonin on the Neurally-Induced Contraction of Human Isolated Urinary Bladder Muscle Strips. (URL: [Link])
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MDPI. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (URL: [Link])
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MDPI. Homopiperazine (Hexahydro-1,4-diazepine). (URL: [Link])
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PMC. SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies. (URL: [Link])
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PubMed. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. (URL: [Link])
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MDPI. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (URL: [Link])
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PubMed. Differential profile of antipsychotics at serotonin 5-HT1A and dopamine D2S receptors coupled to extracellular signal-regulated kinase. (URL: [Link])
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NCBI Bookshelf. Antipsychotic Medications - StatPearls. (URL: [Link])
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Psychiatric Times. Drug Receptor Profiles Matter. (URL: [Link])
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PubMed. Ketanserin and Naftopidil Enhance the Potentiating Effect of Alpha-Methyl-Serotonin on the Neurally-Induced Contraction of Human Isolated Urinary Bladder Muscle Strips. (URL: [Link])
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PubMed. Influence of Naftopidil on Plasma Monoamine Levels and Lower Urinary Tract Symptoms Associated with Benign Prostatic Hyperplasia. (URL: [Link])
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ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])
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Repositori UPF. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor. (URL: [Link])
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ACS Publications. Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (URL: [Link])
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PMC. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methyl-1-(3-pyridyl)-homopiperazine
This document provides a detailed procedural guide for the safe handling and disposal of 4-Methyl-1-(3-pyridyl)-homopiperazine. As a matter of scientific best practice, it is critical to recognize that specific safety and toxicology data for this compound are not extensively published. Therefore, this guide is synthesized from the established protocols for structurally related compounds, namely substituted piperazines, homopiperazines, and pyridine derivatives. The procedures outlined herein are designed to ensure the highest degree of safety for laboratory personnel and to maintain environmental compliance.
Foundational Safety: Hazard Assessment and Causality
Understanding the potential hazards of this compound is fundamental to its safe handling and disposal. The molecule's structure incorporates three key moieties, each contributing to its chemical reactivity and potential toxicity: the homopiperazine ring, the N-methyl group, and the 3-pyridyl group.
-
Piperazine/Homopiperazine Moiety: Piperazine and its derivatives are known to be irritants and, in some cases, corrosive. They can cause severe skin burns and eye damage[1][2]. The homopiperazine ring, being a seven-membered ring, is less stable than piperazine and may exhibit an enhanced rate of thermal degradation[3].
-
Pyridine Moiety: The pyridine ring classifies the compound as a hazardous substance. Pyridine and its derivatives are generally flammable, harmful if swallowed or inhaled, and can cause irritation to the skin, eyes, and respiratory system[4][5][6]. They are considered environmental hazards and must not be released into drains or waterways[4][7].
-
N-Alkylated Amines: The presence of the methyl group can influence the compound's basicity and metabolic pathways.
Based on these structural analogs, this compound should be presumed to be, at a minimum, a skin and eye irritant, potentially corrosive, harmful if ingested or inhaled, and hazardous to the environment[1][8][9]. All handling and disposal procedures must reflect this conservative hazard assessment.
Mandatory Handling and Personal Protective Equipment (PPE)
Proactive safety measures are non-negotiable. All operations involving this compound must be conducted with the following engineering controls and PPE to prevent exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure[4].
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area[1][5].
Personal Protective Equipment (PPE): A comprehensive PPE protocol is the primary barrier between the researcher and chemical exposure.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a face shield if there is a significant splash risk. Conforming to EN166 (EU) or OSHA 29 CFR 1910.133[1]. | Protects against splashes and aerosols, preventing severe eye irritation or corrosive damage from the piperazine and pyridine moieties[1][10]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling[8][11]. | Prevents skin contact, which can lead to irritation, burns, or absorption of the harmful substance[8][12]. |
| Body Protection | A flame-retardant lab coat and, if necessary, impervious clothing such as an apron or full-body suit for larger quantities[8][11]. | Protects the skin on the arms and body from accidental spills and contamination of personal clothing. |
| Respiratory | Not typically required if work is conducted within a certified fume hood. If not possible, a NIOSH/MSHA-approved respirator is necessary[1][8]. | Ensures that airborne particles or vapors are not inhaled, preventing potential respiratory tract irritation[8][9]. |
Spill Management: An Emergency Response Protocol
Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate & Ventilate: Immediately alert others in the area and ensure the area is well-ventilated (within the fume hood)[4][13].
-
Contain: Use an inert, non-combustible absorbent material such as sand, vermiculite, or earth to cover and contain the spill[5][13]. Do not use combustible materials like paper towels as the sole absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container[4][8]. Use spark-proof tools if there is a fire hazard[11].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.
-
Wash: Wash hands thoroughly with soap and water after the cleanup is complete.
For Large Spills:
-
EVACUATE IMMEDIATELY: Evacuate all non-essential personnel from the area[13].
-
ALERT: Notify your institution's Environmental Health & Safety (EHS) department and your supervisor at once.
-
SECURE: If safe to do so, close the door to the affected area to contain vapors.
-
DO NOT ATTEMPT TO CLEAN: Await the arrival of trained emergency response personnel.
Under no circumstances should a spill be washed into a drain or waterway[8][13].
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste is a regulated process that must be followed meticulously. The guiding principle is that this compound is a hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Pure Compound & Concentrated Solutions: Collect all surplus and non-recyclable this compound in its original container or a designated, compatible, and leak-proof hazardous waste container[4][13].
-
Contaminated Materials: All items that have come into direct contact with the compound, including gloves, absorbent pads, pipette tips, and contaminated glassware, must be collected separately as solid hazardous waste.
-
Dilute Solutions & Rinsate: Aqueous and solvent rinsates from cleaning glassware must be collected in a designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
Step 2: Containerization and Labeling
-
Container Integrity: Ensure the waste container is in good condition, chemically compatible with the waste, and can be tightly sealed to prevent leaks or vapor release[13][14].
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Waste this compound," and any associated hazard pictograms (e.g., Corrosive, Irritant, Environmental Hazard)[1][4].
Step 3: Interim Storage
-
Store sealed waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area[4][14].
-
Ensure secondary containment is used to capture any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents and strong acids[1][5].
Step 4: Final Disposal
-
Professional Disposal Service: The only approved method for the disposal of this chemical waste is to contact your institution's EHS department or a licensed professional waste disposal company[8][13]. They will arrange for the pickup, transport, and final treatment of the waste.
-
Probable Disposal Method: The most common and effective disposal method for this type of nitrogen-containing heterocyclic compound is controlled incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to neutralize harmful combustion products like NOx[6][13].
Step 5: Decontamination of Empty Containers
-
Empty containers that once held this compound must be decontaminated before being discarded.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water, ethanol) at least three times.
-
Collect Rinsate: Crucially, all rinsate from this process must be collected and disposed of as liquid hazardous waste [13].
-
After decontamination, puncture or otherwise render the container unusable to prevent its reuse, and dispose of it according to institutional guidelines for decontaminated lab waste[13].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Disposal workflow for this compound.
References
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National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. NCBI Bookshelf. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. Available at: [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. NJ.gov. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs for Pyridine. ATSDR. Available at: [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 1-methyl-4-nitrosopiperazine. ECHA. Available at: [Link]
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47289, 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70685, 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. PubChem. Available at: [Link]
- Barbro, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1561.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
